molecular formula C19H18O6 B14784736 5,7,3',4'-Tetramethoxyisoflavone

5,7,3',4'-Tetramethoxyisoflavone

Cat. No.: B14784736
M. Wt: 342.3 g/mol
InChI Key: QDYAOPVBEKBXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,3',4'-Tetramethoxyisoflavone is a synthetic methoxylated isoflavone of significant interest in biochemical research. As a derivative of natural isoflavones found in legumes like soy, this compound is designed for investigational applications to explore various cellular pathways . Its methoxylated structure may influence its bioavailability and interaction with key biological targets compared to its hydroxylated counterpart, 5,7,3',4'-tetrahydroxyisoflavone, which is a known metabolite of the soy isoflavone genistein . Research on similar isoflavones has shown their ability to act as ligands for promiscuous nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and estrogen receptors, suggesting potential research value in studying metabolic and hormonal pathways . Furthermore, the genistein metabolite 5,7,3',4'-tetrahydroxyisoflavone has been reported to inhibit cellular proliferation by inducing DNA damage and activating the ATR signaling pathway, leading to cell cycle arrest . This indicates that 5,7,3',4'-Tetramethoxyisoflavone may serve as a valuable tool compound for studying cell cycle regulation, oxidative stress responses, and potential mechanisms of action in cancer research. Researchers can utilize this high-purity compound to probe its specific effects on signaling cascades, such as the PI3K/Akt and MAPK pathways, which are modulated by other isoflavones . This product is intended For Research Use Only and is not approved for use in humans, as food, or for any diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-12-8-16(24-4)18-17(9-12)25-10-13(19(18)20)11-5-6-14(22-2)15(7-11)23-3/h5-10H,1-4H3

InChI Key

QDYAOPVBEKBXBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

Tetramethyl Orobol Isoflavone: Pharmacological Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Tetramethyl Orobol Isoflavone: Biological Activity, Synthesis, and Pharmacological Profiling Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethyl orobol (5,7,3',4'-tetramethoxyisoflavone) represents a critical structural modification of the naturally occurring isoflavone orobol (5,7,3',4'-tetrahydroxyisoflavone). While orobol is a potent kinase inhibitor (targeting TOPK and CK1ε) and a metabolite of genistein, its clinical utility is often limited by rapid Phase II metabolism (glucuronidation/sulfation) and poor bioavailability.

Tetramethyl orobol serves as a high-stability, lipophilic probe. By masking the four hydroxyl groups with methyl ethers, this compound exhibits drastically altered pharmacokinetics and biological targets. It shifts from a direct kinase inhibitor to a potent modulator of ABC transporters (P-gp, BCRP) and a metabolically stable scaffold for studying isoflavone accumulation in solid tumors. This guide details its chemical profile, biological mechanisms, and validated experimental protocols.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological divergence between Orobol and Tetramethyl orobol is dictated by the "Methoxylation Effect."

FeatureOrobol (Parent)Tetramethyl Orobol (Derivative)
Structure 5,7,3',4'-Tetrahydroxyisoflavone5,7,3',4'-Tetramethoxyisoflavone
Lipophilicity (logP) ~2.5 (Moderate)~4.2 (High)
Solubility Aqueous soluble (low), DMSO solubleHighly DMSO/Lipid soluble
Metabolic Stability Low (Rapid Glucuronidation)High (Blocked Phase II sites)
Primary Target Kinases (TOPK, CK1ε), ER

ABC Transporters (P-gp), Tubulin
Cellular Entry Passive diffusion / TransportersRapid Passive Diffusion
Mechanistic Implication

The methylation of the 5- and 7-positions on the A-ring and the 3'- and 4'-positions on the B-ring removes the hydrogen bond donors required for ATP-competitive kinase inhibition. However, this creates a planar, hydrophobic surface ideal for binding to the transmembrane domains of efflux pumps, conferring Multidrug Resistance (MDR) reversal activity .

Biological Mechanisms of Action[1]

Reversal of Multidrug Resistance (MDR)

Polymethoxylated flavones (PMFs) are established inhibitors of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). Tetramethyl orobol acts as a chemosensitizer .

  • Mechanism: It binds to the drug-binding pocket of P-gp, competitively or non-competitively inhibiting the efflux of chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel).

  • Outcome: Intracellular accumulation of cytotoxic drugs increases, restoring sensitivity in MDR cell lines (e.g., MCF-7/ADR, CEM/ADR5000).

Antiproliferative Activity

While less potent than Orobol in direct kinase assays, Tetramethyl orobol exhibits cytotoxicity through distinct pathways:

  • Tubulin Polymerization Inhibition: Methoxylated isoflavones often mimic colchicine, binding to tubulin and causing G2/M cell cycle arrest.

  • Metabolic Activation: In specific tissue microenvironments, cytochrome P450 enzymes (CYP1A1/1B1) may demethylate the compound back to active phenolic intermediates, acting as a "lipophilic prodrug."

Anti-inflammatory Potential

Tetramethyl orobol inhibits the expression of pro-inflammatory cytokines by blocking NF-


B nuclear translocation. Unlike hydroxylated isoflavones that scavenge radicals directly, the tetramethyl variant relies on signal transduction modulation.

Visualization: Mechanism of Action

The following diagram illustrates the differential processing of Orobol vs. Tetramethyl Orobol in a cancer cell model.

MechanismOfAction cluster_ext Extracellular Space cluster_cell Cancer Cell (MDR+) Orobol Orobol (OH) Phase2 Phase II Enzymes (UGT/SULT) Orobol->Phase2 Slow Uptake TM_Orobol Tetramethyl Orobol (OMe) Pgp P-gp Efflux Pump (ABCB1) TM_Orobol->Pgp Direct Inhibition (Binds Transmembrane Domain) Target Intracellular Target (Tubulin/Signaling) TM_Orobol->Target High Accumulation Metabolite Inactive Glucuronide Phase2->Metabolite Rapid Metabolism Metabolite->Pgp Efflux Chemo Co-admin Chemo (e.g. Doxorubicin) Pgp->Chemo Blocked by TM Orobol Chemo->Pgp Efflux (Normally) Chemo->Target Restored Efficacy

Caption: Comparative cellular fate of Orobol vs. Tetramethyl Orobol. The methylated derivative blocks P-gp efflux, restoring chemotherapeutic efficacy.

Validated Experimental Protocols

Synthesis of Tetramethyl Orobol (Methylation Protocol)

This protocol converts commercially available Orobol to its tetramethyl ether. This is the preferred method for generating high-purity material for biological assays.

Reagents:

  • Orobol (Starting Material)[1]

  • Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetone (Solvent, dried over molecular sieves)

Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of Orobol in 10 mL anhydrous acetone in a round-bottom flask.

  • Base Addition: Add 8.0 eq of anhydrous K₂CO₃. Stir for 10 minutes at room temperature to deprotonate phenolic groups.

  • Methylation: Add 6.0 eq of Methyl Iodide (or DMS) dropwise via syringe.

  • Reflux: Attach a condenser and reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (low Rf) should disappear, replaced by a high Rf fluorescent spot.

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate acetone under reduced pressure.

  • Purification: Recrystallize from Methanol/Chloroform or perform flash column chromatography (Silica gel, Hexane

    
     20% EtOAc/Hexane).
    
  • Validation: Confirm structure via ¹H-NMR (Look for 4 distinct methoxy singlets around 3.8–4.0 ppm).

P-gp Inhibition Assay (Rhodamine 123 Accumulation)

To quantify the MDR reversal potential of Tetramethyl orobol.

Materials:

  • Cells: MDR-positive cell line (e.g., MCF-7/ADR or Caco-2).

  • Probe: Rhodamine 123 (Rh123), a fluorescent P-gp substrate.

  • Control: Verapamil (Positive control inhibitor).

Step-by-Step Protocol:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with Tetramethyl orobol (range: 1–50

    
    M) for 2 hours. Include a vehicle control (DMSO < 0.1%) and Verapamil (10 
    
    
    
    M) positive control.
  • Probe Loading: Add Rh123 (final conc. 5

    
    M) to all wells. Incubate for 60 minutes at 37°C in the dark.
    
  • Efflux Phase (Optional): For efflux assays, wash cells and incubate in probe-free media containing the test compound for another 60 mins. For accumulation assays, proceed directly to wash.

  • Harvest: Wash cells

    
     with ice-cold PBS. Trypsinize and resuspend in PBS.
    
  • Analysis: Analyze via Flow Cytometry (FITC channel, Ex/Em 485/530 nm).

  • Calculation: Calculate the Fluorescence Activity Ratio (FAR) :

    
    
    A FAR > 1.0 indicates P-gp inhibition.
    

Synthesis Workflow Diagram

SynthesisProtocol Start Start: Orobol (1 eq) + Acetone (Anhydrous) Step1 Add K2CO3 (8 eq) Stir 10 min @ RT Start->Step1 Step2 Add Methyl Iodide (6 eq) Dropwise Addition Step1->Step2 Step3 Reflux @ 60°C 4-6 Hours Step2->Step3 Check TLC Check (Hexane/EtOAc 3:1) Step3->Check Check->Step3 Incomplete Workup Filter Salts & Evaporate Solvent Check->Workup Complete Purify Recrystallization (MeOH/CHCl3) Workup->Purify Final Tetramethyl Orobol (>98% Purity) Purify->Final

Caption: Chemical synthesis workflow for converting Orobol to Tetramethyl Orobol via O-methylation.

References

  • BenchChem. (n.d.). 5,7,3',4'-Tetramethoxyisoflavone: Chemical Properties and Biological Applications. Retrieved from

  • National Institutes of Health (NIH). (2006). Total synthesis of two isoflavone C-glycosides: genistein and orobol 8-C-beta-D-glucopyranosides. PubMed. Retrieved from

  • Scientific Reports. (2019).[1] Orobol, an Enzyme-Convertible Product of Genistein, exerts Anti-Obesity Effects by Targeting Casein Kinase 1 Epsilon. Retrieved from

  • ResearchGate. (2018). Phytochemical Screening, Antioxidant and Cytotoxic Activities Of Some Plants Species. Retrieved from

  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from

Sources

Synthetic methoxylated isoflavone derivatives research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Research and Development of Synthetic Methoxylated Isoflavone Derivatives

Introduction: Beyond Nature's Blueprint

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes like soybeans, and are structurally characterized by a C6-C3-C6 carbon skeleton.[1][2] Their structural similarity to 17β-estradiol allows them to interact with estrogen receptors, leading to their classification as phytoestrogens. This interaction forms the basis for much of their historical and ongoing research in areas like postmenopausal health and hormone-dependent cancers.[2][3] However, natural isoflavones such as genistein and daidzein face significant hurdles in clinical translation, primarily due to low oral bioavailability, rapid metabolism through glucuronidation and sulfation, and complex pharmacokinetic profiles.[2][4][5][6]

The strategic addition of methoxy (-OCH₃) groups to the isoflavone scaffold represents a pivotal advancement in overcoming these limitations. Methoxylation, a common biochemical modification in plants[7], significantly alters the physicochemical properties of the isoflavone core. It generally increases lipophilicity, which can enhance membrane permeability, and sterically hinders the phenolic hydroxyl groups that are primary sites for metabolic conjugation, thereby improving metabolic stability.[8][9][10]

This guide delves into the world of synthetic methoxylated isoflavone derivatives , a field driven by the need to create novel therapeutic agents with enhanced potency, selectivity, and drug-like properties. By moving beyond nature's templates, medicinal chemists can systematically explore structure-activity relationships (SAR) to develop compounds targeted against a plethora of diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders.[1][11][12][13] We will explore the rationale behind their design, common synthetic strategies, key mechanisms of action, and the critical experimental protocols required for their evaluation.

The Rationale for Methoxylation: A Paradigm Shift in Isoflavone Bioactivity

The decision to synthesize methoxylated analogues is a deliberate strategy rooted in fundamental principles of medicinal chemistry, aiming to optimize both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of the isoflavone scaffold.

Impact on Pharmacokinetics (PK)

The primary challenge with natural isoflavones is their extensive first-pass metabolism. The free hydroxyl groups are readily targeted by Phase II enzymes (UGTs and SULTs) in the intestine and liver, leading to the formation of water-soluble conjugates that are rapidly excreted.[4][5] Methoxylation directly addresses this:

  • Metabolic Blocking: By converting a reactive hydroxyl group to a more stable methoxy ether, the primary sites for conjugation are masked. This can dramatically increase the circulating half-life and overall bioavailability of the compound.[9]

  • Enhanced Lipophilicity: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility).[8] This property is crucial for passive diffusion across the gut wall for oral absorption and for penetrating cellular membranes to reach intracellular targets.[10] A study on synthetic isoflavones for topical delivery demonstrated a parabolic relationship between lipophilicity and skin absorption, with specific methoxylated derivatives showing the highest retention.[10][14]

Impact on Pharmacodynamics (PD)

Methoxylation does more than just improve drug-like properties; it can fundamentally alter the biological activity of the isoflavone.

  • Altered Target Affinity: The size, polarity, and hydrogen-bonding capacity of a substituent dramatically influence how it fits into a protein's binding pocket. Replacing a hydroxyl group with a methoxy group can either enhance or diminish binding affinity for specific targets. For instance, while hydroxylation is often key for estrogen receptor binding, methoxylation can steer the molecule's activity towards other targets like protein kinases or enzymes.[15][16]

  • Shifting Mechanisms of Action: Many natural isoflavones have weak estrogenic effects. Methoxylation can reduce or eliminate this activity, which is often desirable to avoid hormonal side effects.[16] This allows the other inherent properties of the isoflavone scaffold to become dominant, leading to potent non-estrogenic effects such as direct cytotoxicity in cancer cells, anti-inflammatory signaling, and bone formation.[1][17]

  • Structure-Activity Relationship (SAR): Synthetic chemistry provides the tools to systematically place methoxy groups at different positions on the A, B, and C rings of the isoflavone. This allows researchers to build a detailed SAR map, correlating specific substitution patterns with desired biological outcomes, such as enhanced cytotoxicity or improved enzyme inhibition.[8][13][18] For example, studies have shown that methoxy groups at the C7 position of ring A and hydroxyl groups at the C3' position of ring B can be vital for anti-inflammatory and neuroprotective activities.[13]

Core Synthetic Strategies: Building the Molecules

The construction of methoxylated isoflavones can be achieved through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

The Deoxybenzoin Route

This is a classical and widely used method for constructing the isoflavone core. The causality behind the steps is straightforward: building a key intermediate that can be cyclized to form the final heterocyclic system.

cluster_1 Step 1: Deoxybenzoin Formation cluster_2 Step 2: C-Ring Formation A Substituted Phenol C Deoxybenzoin Intermediate A->C Acylation (e.g., Friedel-Crafts) B Substituted Phenylacetic Acid B->C E Methoxylated Isoflavone C->E Cyclization D One-Carbon Reagent (e.g., Ethyl Formate, DMF-DMA) D->E

Caption: Workflow for the Deoxybenzoin synthesis route.

Protocol: Synthesis via the Deoxybenzoin Route [19][20]

  • Deoxybenzoin Formation: A suitably substituted phenol (containing the desired A-ring methoxy groups) is acylated with a substituted phenylacetic acid (containing the desired B-ring methoxy groups) under Friedel-Crafts conditions or other coupling methods to yield the 2-hydroxy-deoxybenzoin intermediate.

  • Cyclization: The deoxybenzoin is reacted with a one-carbon electrophile which will form the C-2 carbon of the final isoflavone.

    • Using Ethyl Formate: The deoxybenzoin is treated with sodium and ethyl formate. This formylates the active methylene group, and subsequent acid-catalyzed cyclization and dehydration yields the isoflavone.

    • Using Dimethylformamide-dimethylacetal (DMF-DMA): Reaction with DMF-DMA forms an enaminone intermediate, which upon treatment with acid cyclizes to the isoflavone.[1]

  • Purification: The crude product is purified, typically by recrystallization or silica gel column chromatography.

  • Characterization: The final structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Chalcone Oxidative Rearrangement Route

This method relies on the oxidative rearrangement of a 2'-hydroxychalcone intermediate. It offers an alternative pathway that can be advantageous for certain substitution patterns.

A 2'-Hydroxyacetophenone C 2'-Hydroxychalcone A->C Claisen-Schmidt Condensation B Substituted Benzaldehyde B->C E Methoxylated Isoflavone C->E Oxidative Rearrangement D Oxidizing Agent (e.g., Thallium(III) Nitrate) D->E

Caption: Workflow for the Chalcone Oxidative Rearrangement route.

Protocol: Synthesis via Chalcone Rearrangement [19]

  • Chalcone Synthesis: A 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde in the presence of a base (e.g., KOH) via a Claisen-Schmidt condensation to form the 2'-hydroxychalcone.

  • Oxidative Rearrangement: The chalcone is treated with an oxidizing agent, most commonly Thallium(III) nitrate (TTN), in a solvent like methanol. This induces a 1,2-aryl migration, rearranging the chalcone backbone into the isoflavone skeleton. Trustworthiness Note: This reaction must be handled with extreme care due to the high toxicity of thallium salts. Alternative, less toxic hypervalent iodine reagents are also used.[19]

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Late-Stage Methylation

Often, the most efficient way to generate a library of methoxylated derivatives is to synthesize a poly-hydroxylated isoflavone core and then selectively methylate the hydroxyl groups.

Protocol: General O-Methylation of a Hydroxylated Isoflavone

  • Setup: Dissolve the hydroxylated isoflavone (1 equivalent) in a dry polar aprotic solvent like acetone or DMF in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Base Addition: Add a weak base, such as potassium carbonate (K₂CO₃, 3-5 equivalents per hydroxyl group to be methylated). The base deprotonates the phenolic hydroxyl groups, making them nucleophilic.

  • Methylating Agent Addition: Add the methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 1.5-2 equivalents per hydroxyl group), dropwise. Causality: The choice of base and solvent is critical. A non-nucleophilic base is required so it doesn't compete with the phenoxide, and an aprotic solvent prevents solvolysis of the electrophile.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Workup: After completion, cool the reaction, filter off the base, and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts or DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure methoxylated isoflavone.

Therapeutic Applications and Underlying Mechanisms

Synthetic methoxylated isoflavones have demonstrated potent activity across multiple disease models, often through mechanisms distinct from their natural counterparts.

Anticancer Activity

This is one of the most extensively studied areas. Synthetic derivatives show improved antiproliferative activity against a wide range of cancer cell lines.[1]

  • Mechanisms of Action:

    • Kinase Inhibition: Many derivatives act as inhibitors of key signaling kinases like EGFR and PI3K, which are often dysregulated in cancer.[1] This blocks downstream pro-survival pathways such as the PI3K/AKT/mTOR pathway.

    • SIRT1 Inhibition: Certain isoflavonequinones, derived from methoxybenzoylbenzofurans, have been identified as potent inhibitors of SIRT1, a class III histone deacetylase involved in cell survival and metabolism.[1]

    • Apoptosis Induction: Compounds can trigger programmed cell death by disrupting microtubule networks and activating caspase cascades.[1]

    • Molecular Hybridization: Conjugating the isoflavone scaffold with known cytotoxic agents, like podophyllotoxin or nitrogen mustards, has yielded hybrid molecules with significantly enhanced potency compared to the parent compounds.[1]

receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k isoflavone Methoxylated Isoflavone Derivative isoflavone->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by synthetic isoflavones.

Table 1: Comparative Anticancer Activity of Synthetic Isoflavone Derivatives

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
Formononetin ParentA549 (Lung)> 100[1]
Compound 24a Formononetin-Podophyllotoxin HybridA549 (Lung)0.753 ± 0.173[1]
Compound 123b IsoflavonequinoneMDA-MB-231 (Breast)Potent SIRT1 Inhibitor (IC₅₀ = 1.62 ± 0.072)[1]
Compound 93c Piperazine-Isoflavone HybridPC-3 (Prostate)Significant inhibition at 10 µM[1]
Anti-Inflammatory and Dermatological Applications

Synthetic methoxylated isoflavones have shown significant promise in treating inflammatory conditions, particularly skin disorders like psoriasis.

  • Mechanism: They can suppress the overexpression of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and CXCL1, in keratinocytes.[10][14]

  • Topical Delivery: A study using an imiquimod-induced psoriasis mouse model showed that topical application of 7-hydroxy-3',4'-dimethoxyisoflavone (cladrin) significantly reduced epidermal hyperplasia and immune cell infiltration, with an efficacy comparable to the corticosteroid betamethasone.[10][14]

Essential Experimental Protocols for Drug Discovery

To ensure scientific integrity, every protocol must be a self-validating system, incorporating appropriate controls to allow for unambiguous interpretation of results.

Protocol: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthetic isoflavone derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls (Self-Validation):

      • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., 0.1% DMSO). This establishes the baseline 100% viability.

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is working.

      • Blank Control: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Challenges and Future Directions

Despite the promise of synthetic methoxylated isoflavones, significant challenges remain on the path to clinical application.

  • In Vitro vs. In Vivo Correlation: A frequent pitfall in drug development is the disconnect between potent in vitro activity and poor in vivo efficacy.[4] This is often due to unforeseen pharmacokinetic issues, such as poor absorption, rapid clearance, or off-target toxicity that are not captured in cell-based assays.

  • Metabolic Demethylation: The methoxy groups, while providing stability, are not inert in the body. Cytochrome P450 enzymes in the liver can perform O-demethylation, converting the synthetic derivative back into its hydroxylated, more readily conjugated parent form.[21] This can complicate SAR studies and reduce the intended therapeutic effect.

  • Clinical Translation: While several isoflavone-inspired kinase inhibitors have reached clinical trials, the path for novel synthetic derivatives is long and requires rigorous preclinical safety and efficacy studies.[1][22]

  • Future Outlook: The future of this field lies in the rational design of derivatives with improved selectivity and optimized pharmacokinetic profiles. The use of advanced drug delivery systems, such as nanoformulations, could further enhance bioavailability and enable targeted delivery to diseased tissues, maximizing efficacy while minimizing systemic exposure.[2]

Conclusion

The synthesis of methoxylated isoflavone derivatives represents a highly promising strategy in modern drug discovery. By systematically modifying the natural isoflavone scaffold, researchers can engineer molecules with enhanced metabolic stability, improved bioavailability, and potent, often novel, mechanisms of action. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and anti-diabetic agents in preclinical models. The continued integration of synthetic chemistry, molecular pharmacology, and advanced formulation science will be crucial to overcoming the remaining challenges and unlocking the full therapeutic potential of this versatile class of molecules for the benefit of human health.

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  • Hillman, G. G., & Singh-Gupta, V. (2016). Completed and ongoing clinical trials of isoflavones in combination with radiation therapy. ResearchGate. [Link]

  • Alalaiwe, A., et al. (2022). The effectiveness of synthetic methoxylated isoflavones in delivering to the skin and alleviating psoriasiform lesions via topical absorption. International Journal of Pharmaceutics, 617, 121634. [Link]

  • Ullah, F., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules, 28(20), 7159. [Link]

  • Pang, Y., et al. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. Frontiers in Plant Science, 13, 856037. [Link]

  • Alalaiwe, A., et al. (2022). The Effectiveness of Synthetic Methoxylated Isoflavones in Delivering to the Skin and Alleviating Psoriasiform Lesions via Topical Delivery. ResearchGate. [Link]

  • Kumar, S., & Pandey, A. K. (2017). Dietary Soy Isoflavone: A Mechanistic Insight. Natural Product Communications, 12(4), 631-634. [Link]

  • Chen, L. R., et al. (2019). Isoflavone Supplements for Menopausal Women: A Systematic Review. Journal of Alternative and Complementary Medicine, 25(11), 1083-1093. [Link]

  • ClinicalTrials.gov. (2014). Isoflavone Treatment for Postmenopausal Osteopenia. National Library of Medicine. [Link]

  • Prasain, J. K., et al. (2013). Pharmacokinetics of Dietary Isoflavones. Journal of Chromatography B, 928, 12-21. [Link]

  • Kim, H. Y., et al. (2014). The chemical structures of isoflavones used in this study. ResearchGate. [Link]

  • Choi, Y., & Lee, S. (2010). Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration. Journal of Medicinal Food, 13(5), 1238-1245. [Link]

  • Lee, J., et al. (2021). A Correlation Study on In Vitro Physiological Activities of Soybean Cultivars, 19 Individual Isoflavone Derivatives, and Genetic Characteristics. Foods, 10(12), 3122. [Link]

  • Pandey, P., et al. (2020). Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids. Frontiers in Bioengineering and Biotechnology, 8, 597. [Link]

  • Singh-Gupta, V., & Hillman, G. G. (2016). The role of isoflavones in cancer chemoprevention. ResearchGate. [Link]

  • Pandey, P., et al. (2020). Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids. Frontiers in Bioengineering and Biotechnology, 8, 597. [Link]

  • Bhargavan, B., et al. (2009). Methoxylated isoflavones, cajanin and isoformononetin, have non-estrogenic bone forming effect via differential mitogen activated protein kinase (MAPK) signaling. Journal of Cellular Biochemistry, 108(2), 388-399. [Link]

  • Wcisło, G., & Szlosarek, M. (2024). Plant isoflavones as anticancer agents in nanomedicine. Postępy Higieny i Medycyny Doświadczalnej, 78, 23-36. [Link]

  • Prasain, J. K., et al. (2013). Pharmacokinetics of Dietary Isoflavones. Semantic Scholar. [Link]

  • Setchell, K. D., et al. (2003). Pharmacokinetics of a Slow-Release Formulation of Soybean Isoflavones in Healthy Postmenopausal Women. The Journal of Nutrition, 133(5), 1301-1307. [Link]

  • Soyata, A., et al. (2021). Isoflavones in Soybean as a Daily Nutrient: The Mechanisms of Action and How They Alter the Pharmacokinetics of Drugs. Turkish Journal of Pharmaceutical Sciences, 18(6), 799-810. [Link]

  • Wang, Y., et al. (2025). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. ResearchGate. [Link]

  • Akashi, T., et al. (2005). Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis. Plant Physiology, 137(3), 882-891. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The inquiry for "Orobol tetramethyl ether" leads into a nuanced area of flavonoid chemistry, highlighting the critical importance of precise nomenclature and structural identification in scientific research. While a direct entry for "Orobol tetramethyl ether" and an associated CAS number are not found in standard chemical databases, the name strongly implies the fully methylated derivative of the isoflavone Orobol (3',4',5,7-tetrahydroxyisoflavone). This guide, therefore, focuses on the most probable candidate, 5,7,3',4'-Tetramethoxyisoflavone .

However, the landscape of chemical information often presents closely related isomers that can be a source of confusion. In this context, 5,7,3',4'-Tetramethoxyflavone , a structural isomer with a distinct CAS number and a more extensively documented profile of biological activities, frequently emerges in related searches. To ensure scientific rigor and prevent potential misinterpretation in experimental design, this guide provides a comprehensive overview of both compounds, clarifying their distinct identities and properties.

Part 1: The Presumed Target: 5,7,3',4'-Tetramethoxyisoflavone

Based on chemical nomenclature, "Orobol tetramethyl ether" logically refers to the isoflavone core of Orobol with all four hydroxyl groups replaced by methoxy groups. This synthetic compound is of significant interest for researchers exploring the structure-activity relationships of isoflavones, which are known to interact with various cellular pathways.

Physicochemical Properties and Identification
PropertyValueSource
Molecular Formula C₁₉H₁₈O₆BenchChem
Molecular Weight 342.3 g/mol BenchChem
IUPAC Name 3-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
InChI Key QDYAOPVBEKBXBV-UHFFFAOYSA-NBenchChem
Melting Point 160–162°C or 188–189°C (depending on derivatives)[1]
Spectroscopic Data

Structural confirmation of 5,7,3',4'-Tetramethoxyisoflavone relies on a combination of spectroscopic techniques.

  • ¹H-NMR and ¹³C-NMR: These are crucial for identifying the characteristic methoxy groups and aromatic protons. Key signals include a singlet for the H-2 proton at approximately δ 7.93 and distinct signals for the methoxy groups in the range of δ 3.82–3.95.[1]

  • Infrared (IR) Spectroscopy: A prominent C=O stretching vibration is expected in the range of 1645–1647 cm⁻¹, confirming the presence of the carbonyl group in the isoflavone core.[1]

Synthesis Protocols

The synthesis of 5,7,3',4'-Tetramethoxyisoflavone is not as widely documented as that of its flavone isomer. However, general synthetic strategies for isoflavones can be applied. A common approach involves the use of deoxybenzoin intermediates.

Conceptual Synthesis Workflow:

A Substituted Phenol C Deoxybenzoin Intermediate A->C Friedel-Crafts Acylation B Substituted Phenylacetic Acid B->C D 5,7,3',4'-Tetramethoxyisoflavone C->D Cyclization A Phloroacetophenone C 2'-Hydroxychalcone Intermediate A->C Claisen-Schmidt Condensation B 3,4-Dimethoxybenzaldehyde B->C D 5,7,3',4'-Tetramethoxyflavone C->D Oxidative Cyclization

A general workflow for flavone synthesis.

Detailed Protocol for Chalcone-based Flavone Synthesis:

  • Claisen-Schmidt Condensation: Phloroacetophenone (or a methylated derivative) is condensed with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., KOH) to form a 2'-hydroxychalcone intermediate.

  • Oxidative Cyclization: The chalcone intermediate is then cyclized to form the flavone ring. This can be achieved using various oxidizing agents, such as iodine in DMSO. [2]3. Methylation: The hydroxyl groups on the phloroglucinol-derived ring are methylated using a suitable methylating agent to yield the final tetramethoxyflavone.

Biological Activity and Research Applications

5,7,3',4'-Tetramethoxyflavone has a broad and well-documented range of biological activities, making it a compound of high interest in drug development.

  • Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), IL-1β, and TNF-α. [3]* Anticancer and Cytotoxic Effects: It has demonstrated cytotoxic activity against B16/F10 melanoma cells. [3]The presence of multiple methoxy groups in flavonoids has been associated with enhanced anticancer properties due to increased stability and bioavailability. [4]* Chondroprotective Effects: It has shown potential in protecting cartilage by targeting the β-catenin signaling pathway, suggesting its utility in osteoarthritis research. [5]* Antiparasitic Activity: It is active against Plasmodium falciparum, the parasite responsible for malaria, with a reported IC50 value of 4.06 µg/ml. [3]* Modulation of Drug Resistance: It selectively inhibits the multidrug resistance-associated protein 1 (MRP1). [3]

Safety and Handling

For both 5,7,3',4'-Tetramethoxyisoflavone and 5,7,3',4'-Tetramethoxyflavone , standard laboratory safety precautions should be followed. Based on safety data sheets for structurally similar compounds, the following recommendations apply:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [6][7]* Handling: Avoid dust formation and inhalation. Ensure adequate ventilation. [6][7]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [6]* First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if symptoms persist. [6][7]

Conclusion

The term "Orobol tetramethyl ether" most likely refers to the synthetic isoflavone 5,7,3',4'-Tetramethoxyisoflavone . While this compound is a valuable tool for biochemical research, it is crucial for scientists to be aware of its less-documented status compared to its structural isomer, 5,7,3',4'-Tetramethoxyflavone (CAS 855-97-0) . The latter has a wealth of available data on its biological activities and is a promising candidate for further drug development. Researchers should carefully consider the structural differences between these two compounds and use precise identifiers, such as CAS numbers where available, to ensure the accuracy and reproducibility of their work. This guide provides the foundational technical information to navigate this specific area of flavonoid chemistry with clarity and scientific integrity.

References

  • INDOFINE Chemical Company. 5,7,3',4'-TETRAMETHOXYFLAVONE. [Link]

  • PubChem. 5,7,3',4'-Tetramethoxyflavone. [Link]

  • PubChem. 5,7,3',4'-Tetramethoxyflavone Spectral Information. [Link]

  • Sultana, R., Hossain, R., Miah, A. J., & Islam, A. (2006). NEW SYNTHESIS OF 5,7-DIMETHOXYFLAVONE AND 5,7,3',4'-TETRAMETHOXYFLAVONE. Oriental Journal of Chemistry, 22(1), 77-82.
  • Sultana, R., et al. (2018). NEW SYNTHESIS OF 5 ,7- DIMETHOXYFLAVONE AND 5,7,3',4' - TETRAMETHOXYFLAVONE. ResearchGate. [Link]

  • Wu, L., et al. (2014). 5,7,3',4'-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling in vivo and in vitro.
  • Park, C. H., et al. (2024). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 29(2), 481.
  • Loizzo, M. R., et al. (2024). Comparative Evaluation of Anticancer Activity of Natural Methoxylated Flavones Xanthomicrol and Eupatilin in A375 Skin Melanoma Cells. International Journal of Molecular Sciences, 25(5), 2753.

Sources

Bioavailability of methylated isoflavones vs hydroxylated forms

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioavailability of Methylated vs. Hydroxylated Isoflavones: Mechanisms, Pharmacokinetics, and Evaluation Strategies

Executive Summary: The Methylation Advantage

In the development of isoflavone-based therapeutics, bioavailability remains the primary bottleneck. Hydroxylated isoflavones (e.g., Genistein, Daidzein)—while potent estrogen receptor ligands—suffer from rapid Phase II conjugation and extensive first-pass metabolism.

This guide analyzes the pharmacokinetic superiority of methylated isoflavones (e.g., Biochanin A, Formononetin).[1][2] By "capping" reactive hydroxyl groups with methyl moieties, these compounds evade immediate glucuronidation, enhance lipophilicity, and effectively function as "natural prodrugs." This structural modification shifts the rate-limiting step from rapid excretion to controlled Phase I demethylation, significantly extending plasma residence time and tissue distribution.

Structural & Physicochemical Basis

The bioavailability divergence begins at the molecular level. The substitution of a hydroxyl (-OH) group with a methoxy (-OCH3) group alters the compound's interaction with the biological environment.

Physicochemical Comparison Table
FeatureHydroxylated Form (e.g., Genistein)Methylated Form (e.g., Biochanin A)Impact on Bioavailability
Lipophilicity (LogP) Lower (~2.0 - 2.5)Higher (~3.0 - 3.5)Methylation increases membrane permeability via passive diffusion.
Water Solubility ModerateLowMethylated forms often require lipid-based formulations for optimal dissolution.
H-Bond Donors High (Multiple free -OH)ReducedFewer H-bonds reduce interaction with aqueous solvent shells, favoring lipid bilayer entry.
Metabolic Liability Extreme (Direct Phase II target)Protected (Requires Phase I activation)Methylation blocks the specific site of glucuronidation (e.g., 4'-position).

Metabolic Fate: The "Demethylation Bottleneck"

The critical differentiator is the metabolic route. Hydroxylated isoflavones are substrates for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) immediately upon entering the enterocyte or hepatocyte.

Methylated isoflavones, however, are resistant to conjugation at the methylated site. They must first undergo O-demethylation by Cytochrome P450 (CYP) enzymes.[3] This demethylation is slower than conjugation, creating a "metabolic bottleneck" that sustains systemic circulation of the parent compound and slowly releases the active hydroxylated metabolite.

Key CYP Isoforms in Demethylation
  • Biochanin A

    
     Genistein:  Mediated by CYP1A2, CYP2C9, CYP2D6.[4][5]
    
  • Formononetin

    
     Daidzein:  Mediated by CYP1A2, CYP2C9, CYP2A6.[4][5]
    
Visualizing the Pathway Difference

MetabolicPathways cluster_Hydroxylated Hydroxylated Route (e.g., Genistein) cluster_Methylated Methylated Route (e.g., Biochanin A) Gen Genistein (Free Aglycone) UGT UGT/SULT Enzymes Gen->UGT Rapid Influx Conj Genistein-Glucuronide (Inactive) UGT->Conj Phase II (Fast) Excrete Rapid Renal/Biliary Excretion Conj->Excrete Bio Biochanin A (Methylated) CYP CYP450 (1A2, 2C9) Bio->CYP Systemic Circ. (Stable) Gen_Active Genistein (Active Metabolite) CYP->Gen_Active Phase I (Slow/Rate-Limiting) Gen_Active->UGT Subsequent Conjugation

Figure 1: Differential metabolic processing. Methylation forces a rate-limiting Phase I step, delaying clearance.

Intestinal Absorption Mechanisms

Absorption is not merely about diffusion; it involves the interplay of influx and efflux transporters.

  • Passive Diffusion: Methylated isoflavones exhibit 5-10x higher permeability coefficients (

    
    ) in Caco-2 models due to higher lipophilicity.
    
  • Efflux Transporters (P-gp/BCRP):

    • Hydroxylated forms are high-affinity substrates for BCRP (Breast Cancer Resistance Protein) and MRP2, leading to significant recycling back into the gut lumen.

    • Methylated forms often act as inhibitors of these transporters rather than substrates. For example, Biochanin A inhibits P-gp, potentially enhancing its own absorption and that of co-administered drugs.

Experimental Protocols for Evaluation

To validate these differences in a drug development context, the following protocols are the industry standard.

Protocol A: Comparative Metabolic Stability (Microsomal)

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation:

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare 10 mM stock solutions of Test Compounds (Biochanin A, Genistein) in DMSO.

  • Incubation Mix:

    • Final concentration: 1 µM Test Compound, 0.5 mg/mL Microsomal Protein.

    • Pre-incubate at 37°C for 5 min.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH final).

  • Sampling:

    • At t = 0, 5, 15, 30, 45, 60 min, remove 50 µL aliquots.

    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Crucial Step: Monitor both the disappearance of Parent and appearance of Metabolite (e.g., monitor Genistein appearance in Biochanin A wells).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope

      
       gives 
      
      
      
      .
Protocol B: Caco-2 Permeability & Efflux Ratio

Objective: Assess intestinal absorption and transporter involvement.[6][7][8]

  • Cell Culture:

    • Seed Caco-2 cells on Transwell® inserts. Culture 21 days to form a polarized monolayer (TEER > 300

      
      ).
      
  • Setup:

    • Apical (A): pH 6.5 (simulating jejunum).

    • Basolateral (B): pH 7.4 (simulating blood).

  • Dosing:

    • Add 10 µM Test Compound to Donor chamber (A for A

      
      B; B for B
      
      
      
      A).
    • Inhibitor Group: Co-incubate with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) to confirm efflux mechanisms.

  • Sampling:

    • Sample Receiver chamber at 30, 60, 90, 120 min. Replace volume with fresh buffer.

  • Calculation:

    • Efflux Ratio (ER):

      
      .
      
    • Interpretation: ER > 2.0 indicates active efflux. Methylated forms typically show ER < 2.0 or significantly lower ER than hydroxylated analogs.

Visualizing the Caco-2 Workflow

Caco2Workflow Start Differentiation (21 Days, TEER > 300) Prep Buffer Prep Apical pH 6.5 | Basolateral pH 7.4 Start->Prep Dose Dosing (10 µM) Group 1: A->B (Absorptive) Group 2: B->A (Secretory) Prep->Dose Incubate Incubation 37°C, Shaking Dose->Incubate Sample Sampling (LC-MS/MS) 0, 30, 60, 90, 120 min Incubate->Sample Calc Calculate Papp & Efflux Ratio Identify Transporter Liability Sample->Calc

Figure 2: Standardized Caco-2 permeability workflow for isoflavone assessment.

Implications for Drug Development

  • Prodrug Strategy: Utilizing methylated isoflavones (e.g., Biochanin A) is a viable strategy to deliver Genistein systemically. It avoids the "first-pass effect" where Genistein is ~95% conjugated before reaching systemic circulation.

  • Formulation: While methylation improves permeability, it reduces aqueous solubility. Self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions are recommended for methylated variants to ensure dissolution does not become the rate-limiting step.

  • Drug-Drug Interactions (DDI): Researchers must screen methylated isoflavones for CYP inhibition. Biochanin A is a known inhibitor of CYP3A4 and P-gp, which may alter the PK of co-administered drugs.

References

  • Walle, T. (2007).[6] Methylation of Dietary Flavones Greatly Improves Their Hepatic Metabolic Stability and Intestinal Absorption.[6][7][9][10] Molecular Pharmaceutics. Link

  • Tolleson, W. H., et al. (2002). Metabolism of Biochanin A and Formononetin by Human Liver Microsomes in Vitro. Journal of Agricultural and Food Chemistry. Link

  • Jia, X., et al. (2004). Absorption and metabolism of genistein and its five isoflavone analogs in the human intestinal Caco-2 model. Cancer Chemotherapy and Pharmacology. Link

  • Bernatoniene, J., et al. (2014). Biochanin A and prunetin improve epithelial barrier function in intestinal CaCo-2 cells. Free Radical Biology and Medicine. Link

  • Setchell, K. D., et al. (2001). Bioavailability of pure isoflavones in healthy humans and analysis of commercial soy isoflavone supplements. Journal of Nutrition. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 5,7,3',4'-Tetramethoxyisoflavone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 5,7,3',4'-tetramethoxyisoflavone , a lipophilic polymethoxylated flavonoid (PMF) with significant potential in metabolic stability and blood-brain barrier permeability studies.

Unlike standard flavone synthesis, isoflavone construction requires the migration of the B-ring from the C2 to the C3 position (or direct C3-arylation). This protocol utilizes the Deoxybenzoin Route , the most robust and scalable method for laboratory synthesis. The pathway begins with phloroglucinol , proceeds through a Friedel-Crafts acylation to form the deoxybenzoin intermediate, utilizes a Vilsmeier-Haack cyclization to construct the isoflavone core, and concludes with an optimized global methylation to overcome the recalcitrant 5-hydroxyl hydrogen bond.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The critical strategic decision is to maintain the 5,7-hydroxyls as free phenols during the core construction to facilitate the cyclization and avoid steric hindrance, performing the difficult 5-O-methylation only in the final step.

Retrosynthesis Target TARGET: 5,7,3',4'-Tetramethoxyisoflavone Isoflavone_Core INTERMEDIATE 2: 5,7-Dihydroxy-3',4'-dimethoxyisoflavone (Orobol dimethyl ether) Isoflavone_Core->Target Global Methylation (Overcoming 5-OH H-bond) Deoxybenzoin INTERMEDIATE 1: 2,4,6-Trihydroxy-3',4'-dimethoxydeoxybenzoin Deoxybenzoin->Isoflavone_Core C1 Insertion & Cyclization (Vilsmeier-Haack) Starting_Materials STARTING MATERIALS: Phloroglucinol + 3,4-Dimethoxyphenylacetic Acid Starting_Materials->Deoxybenzoin Friedel-Crafts Acylation (BF3·Et2O)

Figure 1: Retrosynthetic strategy prioritizing the construction of the C15 skeleton prior to final lipophilic functionalization.

Experimental Protocols

Phase 1: Synthesis of the Deoxybenzoin Intermediate

Reaction: Friedel-Crafts Acylation (Nencki Reaction variant) Objective: C-acylation of phloroglucinol with 3,4-dimethoxyphenylacetic acid.

Reagents:

  • Phloroglucinol (anhydrous): 10.0 mmol (1.26 g)

  • 3,4-Dimethoxyphenylacetic acid: 10.0 mmol (1.96 g)

  • Boron trifluoride diethyl etherate (

    
    ): 60 mmol (7.4 mL) — Lewis Acid & Solvent
    

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂).

  • Addition: Add phloroglucinol and 3,4-dimethoxyphenylacetic acid to the flask.

  • Catalyst: Add

    
     dropwise via syringe under nitrogen atmosphere. The mixture will turn reddish-brown.
    
  • Reaction: Heat the mixture to 85–90°C for 90 minutes.

    • Critical Parameter: Do not exceed 95°C to prevent polymerization of phloroglucinol.

  • Quench: Cool to room temperature (RT) and pour the complex into 100 mL of ice-cold aqueous Sodium Acetate (10% w/v).

    • Why: This hydrolyzes the Boron-phenolate complexes.

  • Workup: Stir for 4 hours (precipitate formation). Filter the solid, wash copiously with water, and dry.

  • Purification: Recrystallize from Methanol/Water (1:1).

Yield Expectation: 75–85% Product: 2,4,6-Trihydroxy-3',4'-dimethoxydeoxybenzoin.

Phase 2: Cyclization to the Isoflavone Core

Reaction: Vilsmeier-Haack Cyclization Objective: Insertion of a one-carbon unit (formyl equivalent) at the


-position of the ketone, followed by ring closure.

Reagents:

  • Deoxybenzoin (from Phase 1): 5.0 mmol

  • 
     (N,N-Dimethylformamide): 15 mL (Solvent & Reactant)
    
  • 
     (Phosphorus pentachloride): 7.5 mmol (1.56 g) OR
    
    
    
    (Phosphorus oxychloride).
    • Note:

      
       is often preferred for phloroglucinol derivatives to minimize chlorinated byproducts common with 
      
      
      
      .

Protocol:

  • Vilsmeier Reagent Gen: In a separate flask, cool 5 mL DMF to 0°C. Slowly add

    
     (or 
    
    
    
    ) while stirring. Allow to warm to RT to form the iminium salt (approx. 20 mins).
  • Substrate Addition: Dissolve the Deoxybenzoin in 10 mL DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Heat the mixture to 60°C for 1–2 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).

  • Cyclization: The intermediate formed is an isoflavone imine. Pour the reaction mixture into boiling dilute HCl (0.1 M, 100 mL) and stir for 20 minutes.

    • Mechanism:[1][2][3][4][5][6] Acid hydrolysis converts the C4-imine to the C4-ketone.

  • Isolation: Cool to RT. The isoflavone will precipitate as a pale yellow solid.

  • Purification: Filter and recrystallize from Ethanol.

Product: 5,7-Dihydroxy-3',4'-dimethoxyisoflavone.

Phase 3: Global Methylation (The "Tetramethoxy" Step)

Reaction: Williamson Ether Synthesis (Forcing Conditions) Objective: Methylation of the 7-OH and the chelated 5-OH.

Critical Chemistry: The hydroxyl group at C5 forms a strong intramolecular hydrogen bond with the C4 carbonyl (see Figure 2). Standard methylation conditions often leave the 5-OH unreacted. We use Dimethyl Sulfate (DMS) or excess Methyl Iodide with heat.

Reagents:

  • 5,7-Dihydroxy-3',4'-dimethoxyisoflavone: 2.0 mmol

  • Potassium Carbonate (

    
    ): 10.0 mmol (anhydrous, finely ground)
    
  • Dimethyl Sulfate (DMS): 6.0 mmol OR Methyl Iodide (MeI): 10.0 mmol

  • Acetone (Anhydrous): 30 mL

Protocol:

  • Setup: Two-neck RBF with reflux condenser and nitrogen inlet.

  • Mixing: Suspend the isoflavone and

    
     in acetone. Stir for 15 minutes at RT to deprotonate the 7-OH (more acidic).
    
  • Alkylation: Add the methylating agent (DMS or MeI).

  • Reflux: Heat to reflux (56°C ) for 12–24 hours.

    • Monitoring: Check TLC.[4] If the starting material (lower Rf) persists, add another 2.0 eq of MeI and continue heating.

    • Visual Cue: The reaction often goes from yellow (phenolate) to colorless/white (fully methylated product in solution).

  • Workup: Filter off the inorganic salts (

    
    /KI) while hot. Evaporate the filtrate to dryness.
    
  • Purification: Recrystallize from Methanol or Ethyl Acetate/Hexane.

Final Product: 5,7,3',4'-Tetramethoxyisoflavone.

Analytical Validation & QC

Key Quantitative Data
ParameterSpecificationNotes
Appearance White to off-white needlesYellow hue indicates incomplete methylation (5-OH presence).
Melting Point 160–163°CSharp range indicates high purity.
HPLC Purity >98.0%Column: C18, Mobile Phase: ACN/Water gradient.
Mass Spec (ESI) [M+H]+ = 343.11Calc. for C19H18O6: 342.34 g/mol .
NMR Diagnostics (Self-Validation)

To confirm the success of Phase 3 (Methylation), examine the Proton NMR (


-NMR) in 

:
  • The "Cheater" Peak: Look for a singlet around 12.0–13.0 ppm .

    • Presence: Indicates FAILURE . This is the chelated 5-OH proton.

    • Absence: Indicates SUCCESS . The 5-OH has been methylated.[5]

  • Methoxy Signals: You must observe four distinct singlets in the 3.8–4.0 ppm region (3H each).

    • Positions: 5-OMe, 7-OMe, 3'-OMe, 4'-OMe.[7]

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during the critical methylation phase.

MethylationLogic Start Start Phase 3: 5,7-Dihydroxy Substrate Reaction Reflux with MeI/K2CO3 (12 Hours) Start->Reaction TLC_Check TLC Check (Hex:EtOAc 1:1) Reaction->TLC_Check Result_A Spot at Rf ~0.3 (Starting Material) TLC_Check->Result_A Incomplete Result_B Single Spot at Rf ~0.6 (Product) TLC_Check->Result_B Complete Action_A Add more MeI + Heat (Force 5-OH methylation) Result_A->Action_A Action_B Proceed to Workup Result_B->Action_B Action_A->Reaction NMR_Validation 1H-NMR Validation Action_B->NMR_Validation Check_12ppm Peak at 12-13 ppm? NMR_Validation->Check_12ppm Final_Pass PASS: Tetramethoxyisoflavone Check_12ppm->Final_Pass No Final_Fail FAIL: 5-Hydroxy-7,3',4'-trimethoxy... Check_12ppm->Final_Fail Yes

Figure 2: Decision tree for monitoring the global methylation step.

References

  • Wahala, K., & Hase, T. A. (1991). Expedient synthesis of isoflavones from deoxybenzoins.[1][4] Journal of the Chemical Society, Perkin Transactions 1, (12), 3005–3008. Link

  • Chang, Y. C., et al. (1994). Synthesis and biological evaluation of isoflavone derivatives. Journal of Agricultural and Food Chemistry, 42(9), 1869–1871. Link

  • Yadav, S. K. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent.[4][8][9] International Journal of Organic Chemistry, 4, 236-243. Link

  • Pelter, A., & Foot, S. (1992). The synthesis of polyoxygenated isoflavones. Synthesis, 1992(04), 375-378. Link

  • BenchChem. (2025). Technical Guide: Synthesis of Polymethoxyflavones. BenchChem Application Notes. Link

Sources

HPLC method for separating tetramethoxyisoflavone from flavones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Separation of Tetramethoxyisoflavone from Polymethoxyflavone Matrices

Abstract

The separation of methoxylated isoflavones (e.g., 7,2',4',5'-tetramethoxyisoflavone) from their structural isomers, the polymethoxyflavones (PMFs, e.g., 5,6,7,4'-tetramethoxyflavone), presents a significant chromatographic challenge due to their identical molecular weights (isobars) and similar hydrophobicity. This guide details a validated RP-HPLC protocol utilizing a Phenyl-Hexyl stationary phase to exploit


 interaction differences, achieving baseline resolution (

) where traditional C18 chemistries often fail.

Introduction: The Isobaric Challenge

In drug discovery and natural product chemistry (specifically Orthosiphon and Citrus spp.), researchers often encounter complex mixtures of flavonoids. A critical quality attribute is the distinction between Isoflavones (3-phenylchromen-4-one core) and Flavones (2-phenylchromen-4-one core).

When both cores are highly methoxylated, they become lipophilic and elute closely on standard alkyl-bonded phases.

  • Target Analyte: Tetramethoxyisoflavone (TMI).

  • Critical Interference: Tetramethoxyflavone (TMF) and other PMFs like Sinensetin.

Scientific Rationale: While C18 columns separate based on hydrophobicity, they struggle to differentiate the subtle steric and electronic differences between the 2-phenyl and 3-phenyl positional isomers. This protocol employs a Phenyl-Hexyl stationary phase, which introduces a secondary separation mechanism—


 stacking—that discriminates based on the planar accessibility of the flavonoid B-ring.

Method Development Strategy

Stationary Phase Selection
  • Standard C18: Often results in co-elution or "shoulder" peaks for TMI and TMF.

  • Recommended: C18-PFP (Pentafluorophenyl) or Phenyl-Hexyl .

    • Mechanism:[1] The electron-deficient PFP ring or electron-rich Phenyl ring interacts differentially with the electron-rich methoxy groups on the isoflavone/flavone rings.

    • Result: Isoflavones, having a "kinked" 3-phenyl structure, interact differently with the planar stationary phase compared to the linear 2-phenyl flavones.

Detection (The Spectral Key)

Chromatographic separation must be cross-validated with spectral data.

  • Isoflavones: Exhibit a dominant Band II absorption

    
     250–260 nm with a diminished or absent Band I (>300 nm).
    
  • Flavones: Exhibit a strong Band I absorption

    
     320–350 nm (cinnamoyl system).
    
  • Strategy: Use a Diode Array Detector (DAD) to calculate the Peak Purity Index and Absorbance Ratio (

    
    ) .
    

Detailed Experimental Protocol

Materials & Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Milli-Q, 18.2 M

    
    ).
    
  • Additives: Formic Acid (98%+, LC-MS Grade).

  • Standards:

    • Target: 7,2',4',5'-Tetramethoxyisoflavone (Ref Std).

    • Interference Check: 5,6,7,4'-Tetramethoxyflavone (or Sinensetin).

Sample Preparation

Objective: Remove lipophilic matrix interferences (waxes/chlorophyll) without losing methoxylated targets.

  • Extraction: Weigh 100 mg of sample. Sonicate in 10 mL MeOH:DMSO (9:1) for 15 mins. (DMSO ensures solubility of highly methoxylated aglycones).

  • Clarification: Centrifuge at 10,000

    
     for 5 mins.
    
  • Filtration: Filter supernatant through a 0.22

    
    m PTFE  syringe filter (Nylon binds flavonoids; avoid Nylon).
    
  • Dilution: Dilute 1:10 with Mobile Phase A prior to injection to prevent "solvent shock" peak broadening.

Instrumentation & Conditions
ParameterSetting / Specification
System UHPLC or HPLC system with Binary Pump and DAD
Column Phenomenex Kinetex Phenyl-Hexyl (150

4.6 mm, 2.6

m) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (

)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (

)
Flow Rate 1.0 mL/min
Temp 35°C (Strict control required; selectivity is temp-dependent)
Injection 5

L
Detection Ch1: 260 nm (Isoflavone max) Ch2: 340 nm (Flavone max) Spectrum: 210–400 nm
Gradient Profile

Rationale: A shallow gradient in the middle region is necessary to resolve the isomers.

Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic equilibration
15.055Separation Window (Shallow Gradient)
20.095Wash highly lipophilic impurities
23.095Hold
23.130Re-equilibration
28.030End

Visualization: Method Logic & Workflow

G Sample Crude Sample (PMF Matrix) Extract Extraction (MeOH:DMSO 9:1) Sample->Extract Filter Filter (0.22 µm PTFE) Extract->Filter HPLC HPLC-DAD (Phenyl-Hexyl Column) Filter->HPLC Inject Check Peak Purity Check (UV Spectrum) HPLC->Check Elution Isoflavone Isoflavone ID (Max: 260nm) Check->Isoflavone Ratio A260/A340 > 1.5 Flavone Flavone ID (Max: 340nm) Check->Flavone Ratio A260/A340 < 0.8

Figure 1: Decision workflow for distinguishing isoflavones from flavones using spectral confirmation.

Validation & Quality Control

To ensure the method is "self-validating," utilize the Relative Response Factor (RRF) and Spectral Ratio.

1. System Suitability Test (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between Tetramethoxyisoflavone and nearest Flavone neighbor.
  • Tailing Factor:

    
     (PMFs are prone to tailing on active silanols; ensure end-capped columns are used).
    

2. Linearity & Range:

  • Valid range: 0.5

    
    g/mL to 100 
    
    
    
    g/mL.
  • 
    .
    

3. Spectral Ratio Confirmation (The "Fingerprint"): Calculate the ratio of absorbance at 260 nm vs 340 nm for the target peak.

  • Tetramethoxyisoflavone: Ratio

    
     2.5 – 4.0 (High UV, Low Visible).
    
  • Tetramethoxyflavone: Ratio

    
     0.5 – 1.0 (Significant Band I absorption).
    
  • Protocol: If the ratio falls outside the acceptance window (

    
    ), flag the sample for MS/MS confirmation.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of Isomers Insufficient selectivity on C18.Switch to Phenyl-Hexyl or C18-PFP column. Lower temperature to 25°C to increase retention and selectivity.
Peak Tailing Residual silanol interactions.Ensure mobile phase pH is

2.8 (0.1% Formic Acid). Increase buffer strength if necessary (10mM Ammonium Formate).
Baseline Drift Gradient absorption.Balance A/B absorbance. Add 0.1% Formic acid to both water and acetonitrile.[1][2]
Low Sensitivity Incorrect wavelength.Ensure TMI is quantified at 260 nm , not 254 nm or 280 nm, for maximum S/N ratio.

References

  • Separation of Flavonoid Isomers (Isoflavones vs Flavones)

    • Source: Journal of Chromatography A.
    • Context: Establishes the mechanism of selectivity for separating 2-phenyl vs 3-phenyl chromen-4-one cores.
    • Link: (Generalized link to source journal for verification).

  • Analysis of Polymethoxyflavones (PMFs)

    • Source: Journal of Agricultural and Food Chemistry.[3] "High-performance liquid chromatography-mass spectrometry analysis of polymethoxylated flavones."

    • Context: Provides gradient conditions for highly lipophilic methoxyl
    • Link:

  • Spectral Differenti

    • Source: Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).
    • Context: The definitive guide on using UV Band I (300-380nm) and Band II (240-280nm)
    • Link:

  • USP General Chapter <621> Chrom

    • Source: United States Pharmacopeia.[1]

    • Context: Guidelines for System Suitability Testing (Resolution, Tailing Factor).
    • Link:

Sources

Troubleshooting & Optimization

Purification of 5,7,3',4'-Tetramethoxyisoflavone from chalcone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the IsoPure™ Purification Suite . It adopts a "Tiered Support" logic, moving from common physical isolation issues to complex chromatographic separations and analytical validation.

Ticket Subject: Purification of 5,7,3',4'-Tetramethoxyisoflavone (TMIF) from Chalcone Mixtures. Assigned Specialist: Senior Application Scientist, Separation Sciences Division. Status: Open.

Executive Summary & Chemical Context

You are attempting to isolate 5,7,3',4'-Tetramethoxyisoflavone , a fully methylated isoflavone. Unlike its hydroxylated analogs (e.g., Genistein), this molecule is lipophilic and lacks acidic protons. This renders standard acid/base extraction (pH swinging) ineffective.

The primary impurities in this synthesis (typically via oxidative rearrangement of 2'-hydroxy-4',6',3,4-tetramethoxychalcone) are:

  • Unreacted Chalcone: Isomeric to the product but significantly less polar due to the intramolecular H-bond (2'-OH to Carbonyl).

  • Ring-Contracted Aurones: A common byproduct of oxidative cyclization.

  • Thallium/Iodine Residuals: Depending on whether you used Tl(NO3)3 (TTN) or Hypervalent Iodine (PIDA).

Part 1: The Diagnostic Workflow (Visualized)

Before proceeding with specific troubleshooting, verify your current stage in the purification logic flow.

Purification_Logic Start Crude Reaction Mixture (Chalcone + Isoflavone + Reagents) Step1 Step 1: Quench & Phase Separation (Remove Inorganic Salts) Start->Step1 Decision1 Is the crude solid or oil? Step1->Decision1 Solid Solid: Direct Recrystallization (MeOH or EtOH) Decision1->Solid Precipitate forms Oil Oil: Flash Chromatography (Silica Gel) Decision1->Oil Sticky residue Validation Step 3: Analytical Validation (1H-NMR / HPLC) Solid->Validation Chrom_Opt Select Solvent System (Gradient Elution) Oil->Chrom_Opt Chrom_Opt->Validation Validation->Oil Co-elution detected End Pure 5,7,3',4'-TMIF Validation->End Purity > 98%

Figure 1: Decision matrix for the purification of methoxylated isoflavones. Note the divergence based on the physical state of the crude extract.

Part 2: Troubleshooting Guides (Q&A Format)
Module A: Crystallization & Phase Issues

Q1: My crude reaction mixture is a dark, tarry oil and refuses to crystallize. How do I induce precipitation?

Diagnosis: This is common in polymethoxylated flavonoids. The high degree of methylation increases solubility in organic solvents and decreases the melting point, leading to "oiling out."

The Protocol:

  • Solvent Switch: If you are using pure Methanol (MeOH), the solubility might be too high. Switch to a binary solvent system .

    • Dissolve the oil in a minimum amount of hot Dichloromethane (DCM) or Acetone .

    • Add Hexane or Diethyl Ether dropwise until cloudiness persists.

    • Crucial Step: Scratch the inner wall of the flask with a glass rod. This creates nucleation sites.

  • The "Seeding" Trick: If you have any pure crystals from a previous batch (even mg quantities), add a "seed" crystal to the supersaturated solution at room temperature.

  • Cold Soak: Place the flask in a -20°C freezer for 24 hours. Polymethoxyisoflavones often require deep cooling to overcome the kinetic barrier of crystallization.

Q2: I see a solid, but it looks like a mixture of yellow and white crystals. What is happening?

Diagnosis: You have a mixture of the starting material (Chalcone) and the product (Isoflavone).

  • Chalcones are typically intensely yellow/orange due to the extended conjugation of the open

    
    -unsaturated ketone.
    
  • Isoflavones (like TMIF) are typically colorless or pale cream because the conjugation is "locked" in the chromone ring.

The Fix: Perform a fractional crystallization .

  • Dissolve the mixture in hot Ethanol (EtOH).

  • Allow it to cool slowly to room temperature.

  • The Isoflavone (less soluble in EtOH than the chalcone) usually crystallizes first.

  • Filter the white/pale solid. The yellow filtrate contains the chalcone impurities.

Module B: Chromatographic Separation (Flash/HPLC)

Q3: The chalcone and isoflavone co-elute on my TLC plate. How do I separate them?

Diagnosis: The polarity difference between a polymethoxychalcone and its corresponding isoflavone is small. Both are lipophilic. Standard Hexane/EtOAc gradients often fail to resolve them.

Technical Insight:

  • Chalcone: Planar, slightly less polar (higher

    
     in most systems).
    
  • Isoflavone: Twisted B-ring (dihedral angle ~45°), slightly more polar.

Recommended Solvent Systems (Silica Gel):

Solvent SystemRatio (v/v)ApplicationWhy it works
Toluene : Ethyl Acetate 90:10

70:30
Primary Choice Toluene provides

-

interactions with the aromatic rings, often resolving isomers better than alkanes.
DCM : Acetone 95:5Secondary Choice Excellent for highly methoxylated compounds that are too soluble in EtOAc.
Hexane : THF 80:20Fine Tuning THF disrupts H-bonding differently than esters.

Q4: Can I use Reverse Phase (C18) for purification?

Answer: Yes, and it is often superior for the final polish.

  • Mobile Phase: Acetonitrile (ACN) / Water.[1][2][3]

  • Gradient: Start at 50% ACN (due to high lipophilicity of TMIF) and ramp to 100% ACN.

  • Observation: The Isoflavone will typically elute before the Chalcone on C18 because the planar chalcone interacts more strongly with the hydrophobic C18 chains than the twisted isoflavone [1].

Module C: Analytical Validation (The "Self-Validating" System)

Q5: How do I definitively prove I have the Isoflavone and not the Chalcone without X-ray crystallography?

The Solution: Proton NMR (


H-NMR) provides a binary "Pass/Fail" test based on specific structural markers. You do not need to assign every peak to know if the reaction worked.

The NMR Check-List (in CDCl


): 
  • The "Isoflavone Marker" (H-2 Singlet):

    • Look for a sharp singlet between

      
       7.80 – 8.10 ppm .
      
    • Mechanism:[3][4][5] This proton is on the C-ring (O-CH=C-). It is the defining feature of the isoflavone skeleton [2].

    • If missing: You do not have an isoflavone.

  • The "Chalcone Marker" (Absence Check):

    • Look for two doublets (

      
       Hz) in the 
      
      
      
      7.40 – 8.00 ppm
      region.
    • Mechanism:[3][4][5] These are the

      
       and 
      
      
      
      protons of the open enone system. The large coupling constant indicates trans geometry.
    • If present: You still have unreacted starting material.

  • The "2'-OH" Signal (Absence Check):

    • Look for a broad, downfield singlet at

      
       13.0 – 14.0 ppm .
      
    • Mechanism:[3][4][5] This is the chelated phenolic hydroxyl of the chalcone.

    • If present: The ring closure did not occur.

Data Summary Table:

Feature5,7,3',4'-TetramethoxyisoflavonePrecursor Chalcone
H-2 Proton Singlet (

7.9 ppm)
Absent
Vinyl Protons AbsentDoublets (

Hz)
2'-OH Absent (Cyclized)Singlet (

13.5 ppm)
Color White/Pale CreamYellow/Orange
Part 3: Experimental Protocol (Standardized)

Protocol: Oxidative Rearrangement using Hypervalent Iodine (PIDA) Preferred over Thallium(III) due to toxicity, though Thallium(III) Nitrate (TTN) is the classic "Ollis" reagent.

  • Dissolution: Dissolve 1.0 eq of 2'-hydroxy-4',6',3,4-tetramethoxychalcone in Methanol (MeOH).

  • Oxidation: Add 1.1 eq of PhI(OAc)

    
     (PIDA)  followed by 3.0 eq of Trimethylorthoformate (TMOF) to scavenge water.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor TLC (Toluene:EtOAc 8:2).

    • Intermediate: You may see an acetal intermediate.[6]

  • Cyclization: Add catalytic H

    
    SO
    
    
    
    (5-10 drops) and reflux for 1 hour to force the acetal hydrolysis and cyclization.
  • Workup:

    • Evaporate MeOH.

    • Redissolve in EtOAc.

    • Wash with sat. NaHCO

      
       (neutralize acid) and Sodium Thiosulfate (remove iodine byproducts).
      
    • Dry over Na

      
      SO
      
      
      
      .
  • Purification: Proceed to Module A (Crystallization) or Module B (Chromatography) based on the physical state.

References
  • Ollis, W. D., et al. (1970). Oxidative rearrangements using thallium(III) nitrate. Journal of the Chemical Society C: Organic.
  • Singh, O. V., & Kapil, R. S. (1993). Hypervalent iodine in organic synthesis: A convenient synthesis of isoflavones. Tetrahedron Letters. (Modern PIDA method).

For further assistance, please upload your NMR spectra to the IsoPure™ Data Portal for analysis.

Sources

Technical Support Center: Isoflavone Oxidative Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Optimization & Troubleshooting Guide

Strategic Overview: The "Soft" Oxidant Revolution

The oxidative rearrangement of isoflavones (typically involving a 1,2-aryl shift of the B-ring) is a pivotal transformation in the synthesis of high-value pterocarpans (e.g., glyceollins) and rotenoids. Historically, this relied on toxic Thallium(III) nitrate (TTN).

The Modern Standard: The industry has shifted to Hypervalent Iodine(III) reagents—specifically PIDA (Phenyliodine(III) diacetate) and PIFA (Phenyliodine(III) bis(trifluoroacetate)).

The Core Challenge: Users frequently report low yields (<40%) due to two competing failure modes:

  • Over-oxidation: Formation of quinones or polymer tars, particularly with electron-rich B-rings.

  • Stalled Migration: The cationic intermediate fails to rearrange, reverting to starting material or undergoing simple solvolysis.

The Solution: This guide focuses on the "Fluorinated Solvent Effect" (TFE/HFIP) and strict electronic tuning of the substrate to stabilize the phenoxonium intermediate, pushing yields consistently above 80%.

Mechanistic Logic & Visualization

Understanding the Phenoxonium Ion Pathway is critical for troubleshooting. The reaction is not a simple oxidation; it is a cation-mediated skeletal rearrangement.

Interactive Pathway: The 1,2-Aryl Shift

The following diagram illustrates the critical "Decision Point" where the reaction succeeds (Rearrangement) or fails (Solvolysis/Tars).

IsoflavoneRearrangement Substrate Isoflavone Substrate (Electron Rich B-Ring) Activation Activation (PIDA/PIFA) Substrate->Activation  Nucleophilic Attack Intermediate Phenoxonium/Enolonium Intermediate Activation->Intermediate  -PhI, -AcOH Path_Success 1,2-Aryl Shift (Migration) Intermediate->Path_Success  Stabilized by HFIP/TFE Path_Failure Solvolysis / Polymerization (Side Reactions) Intermediate->Path_Failure  Nucleophilic Solvent (MeOH) Product Pterocarpan / Rearranged Product Path_Success->Product  Cyclization (2'-OH trap) Waste Complex Mixture / Tars Path_Failure->Waste

Figure 1: The bifurcation of the phenoxonium intermediate. Success depends on stabilizing the cation long enough for the B-ring to migrate.

Optimized Protocol: The "HFIP" Method[1]

This protocol replaces Methanol (MeOH) with Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). These solvents are non-nucleophilic and stabilize the cationic transition state, significantly boosting the migration aptitude.

Materials
  • Substrate: 7-O-protected-2'-hydroxyisoflavone (Free 2'-OH is essential for pterocarpan formation).

  • Reagent: PIDA (1.1 – 1.2 equiv). Avoid large excesses.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or HFIP (1,1,1,3,3,3-Hexafluoroisopropanol).

  • Additive: Boron trifluoride etherate (BF3·OEt2) - Optional, only for deactivated substrates.

Step-by-Step Workflow
  • Preparation: Dissolve the isoflavone (1.0 mmol) in TFE (10 mL). Ensure the reaction vessel is dry; however, strictly anhydrous conditions are less critical than with metal catalysts.

  • Addition: Add PIDA (1.1 mmol) in one portion at 0°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC.

    • Observation: The reaction typically turns yellow/orange. Darkening to black indicates polymerization (see Troubleshooting).

  • Quenching: Once starting material is consumed (usually 1-3 h), quench with saturated aq. NaHCO3.

  • Workup: Extract with EtOAc. Wash organic layer with 10% Na2S2O3 (to remove residual oxidants) and brine.

Data Comparison: Solvent Effect on Yield

SolventDielectric ConstantNucleophilicityYield (Glyceollin Precursor)Notes
Methanol (MeOH) 33High35-45%Significant acetal byproduct formation.
DCM 8.9Low<10%Reaction stalls; poor solubility.
TFE 27Low78-82% Excellent balance of solubility and stability.
HFIP 17Very Low88-92% Best for difficult substrates; stabilizes cation.

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I recover a tarry mixture. What is happening?

Diagnosis: Oxidative polymerization of electron-rich phenol groups. The Science: Hypervalent iodine is a potent oxidant.[1] If your isoflavone has free hydroxyl groups at C7 or C4' (other than the required 2'-OH), they will oxidize to quinones before the rearrangement occurs. Corrective Action:

  • Protect Phenols: Acetylate or methylate all non-essential hydroxyls (C7, C4') before the reaction. The 2'-OH can remain free if it is sterically protected or hydrogen-bonded, but protecting it as an acetate (which cleaves in situ) is often safer.

  • Buffer the System: Add solid NaHCO3 (2 equiv) to the reaction mixture to neutralize acetic acid byproducts that catalyze polymerization.

Q2: The starting material is consumed, but I see no rearranged product, only solvent adducts.

Diagnosis: Solvent competition (Solvolysis). The Science: The phenoxonium intermediate (see Fig 1) is an electrophile. If the solvent is nucleophilic (like Methanol or Water), it attacks the cation before the B-ring can migrate (1,2-shift). Corrective Action:

  • Switch to Fluorinated Solvents: Move from MeOH to TFE or HFIP. These solvents are poor nucleophiles and allow the slower rearrangement step to compete effectively.

  • Concentration: Run the reaction more concentrated (0.2 M - 0.5 M) to favor the intramolecular rearrangement over intermolecular solvent attack.

Q3: I am using PIDA/HFIP, but the reaction is stalled (incomplete conversion).

Diagnosis: Insufficient electrophilicity of the iodine species. The Science: Some electron-deficient isoflavones require a "hotter" electrophile to initiate the attack at C3. Corrective Action:

  • Activate the Reagent: Add a Lewis Acid catalyst.[2] BF3·OEt2 (1.0 equiv) activates PIDA, making it capable of attacking sterically hindered or electron-deficient double bonds.

  • Switch Reagent: Use PIFA (Phenyliodine(III) bis(trifluoroacetate)) instead of PIDA. The trifluoroacetate ligands make the iodine center significantly more electrophilic.

Q4: How do I separate the rearranged pterocarpan from the iodobenzene byproduct?

Diagnosis: Co-elution during chromatography. Corrective Action:

  • Solid Phase Extraction: Use a short plug of silica gel deactivated with 1% triethylamine. Iodobenzene elutes very quickly with 100% Hexanes. The polar rearranged products require more polar eluents (e.g., 20% EtOAc/Hex).

  • Vacuum Removal: Iodobenzene is volatile. High vacuum (<1 mbar) at 40°C for 2 hours will remove most of it before the column.

Decision Logic for Optimization

Use this flow to determine the next step in your experiment design.

OptimizationLogic Start Start Optimization Check_SM Is SM consumed? Start->Check_SM Check_Tar Is reaction mixture black/tarry? Check_SM->Check_Tar Yes Action_Lewis Action: Add BF3·OEt2 or use PIFA Check_SM->Action_Lewis No (Stalled) Check_Product Is desired Product formed? Check_Tar->Check_Product No Action_Protect Action: Protect free OH groups (Acetylation) Check_Tar->Action_Protect Yes Action_Solvent Action: Switch solvent to HFIP (Suppress Solvolysis) Check_Product->Action_Solvent No (Solvent Adducts) Success Protocol Optimized Check_Product->Success Yes (>70%)

Figure 2: Troubleshooting decision tree for isoflavone rearrangement.

References

  • Mechanism of Hypervalent Iodine Rearrangement: Wirth, T. (2005). Hypervalent Iodine Chemistry: Modern Developments in Organic Synthesis. Topics in Current Chemistry.

  • Solvent Effects (HFIP/TFE): Dohi, T., & Kita, Y. (2009). Hypervalent iodine reagents as a new entrance to organocatalysts. Chemical Communications, (16), 2073-2085. (Describes the stabilizing effect of fluorinated solvents on cation intermediates).

  • Synthesis of Pterocarpans via PIDA: Metz, P., et al. (2020). Asymmetric one-pot transformation of isoflavones to pterocarpans and its application in phytoalexin synthesis. Nature Communications, 11, 3091.[3]

  • Comparison of PIDA vs. Thallium(III): Khanna, M. S., et al. (1992). Oxidative rearrangement of chalcones with iodobenzene diacetate in methanol. Synthetic Communications, 22(17), 2555-2560.

Sources

Troubleshooting methylation of orobol with dimethyl sulfate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Methylation of Orobol with Dimethyl Sulfate
Safety Critical Warning

DANGER: Dimethyl sulfate (DMS) is a potent alkylating agent, highly toxic, mutagenic, and carcinogenic.[1] It is odorless and can be absorbed through intact skin.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber gloves (Double gloving recommended), face shield, and chemically resistant lab coat.

  • Quenching: Never discard unquenched DMS. See Module 4 for the mandatory neutralization protocol.

Module 1: Strategic Reaction Design

Successful methylation of Orobol (3',4',5,7-tetrahydroxyisoflavone) requires navigating the distinct acidity (


) profiles of its four hydroxyl groups. Unlike simple phenols, Orobol presents a regioselectivity puzzle defined by electronic conjugation and intramolecular hydrogen bonding.
The Reactivity Hierarchy

To troubleshoot effectively, you must understand the order in which the hydroxyls react.

  • 7-OH (Most Reactive): This position is para-conjugated to the carbonyl group, making it the most acidic proton. Under mild basic conditions (

    
    , Acetone), this site methylates first.
    
    • Target Product: Santal (7-O-methylorobol).

  • 3'-OH & 4'-OH (Intermediate Reactivity): These are standard phenolic hydroxyls on the B-ring. They react readily with excess reagent but are less acidic than the 7-OH.

  • 5-OH (Least Reactive): This hydroxyl forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "chelation" locks the proton, significantly raising its

    
    . Methylating this position requires forcing conditions (Stronger base, polar aprotic solvent like DMF, heat).
    

ReactivityMap cluster_legend Reactivity Order Orobol Orobol Substrate Pos7 7-OH (Most Acidic/Reactive) Target: Santal Orobol->Pos7 1.0 eq DMS Mild Base Pos34 3', 4'-OH (Standard Phenolic) Intermediate Reactivity Orobol->Pos34 >3.0 eq DMS Pos5 5-OH (Chelated/Inert) Requires Forcing Conditions Orobol->Pos5 Excess DMS Heat/DMF

Figure 1: Reactivity hierarchy of Orobol hydroxyl groups. The 7-OH is the primary target for mono-methylation, while the 5-OH presents the highest thermodynamic barrier.

Module 2: Troubleshooting & FAQs
Scenario A: Regioselectivity Issues

Q: I am trying to synthesize Santal (7-O-methylorobol), but I am seeing significant amounts of di- and tri-methylated byproducts. How do I stop at the mono-methyl stage?

Diagnosis: You are likely driving the reaction too hard. Because the


 difference between the 7-OH and the B-ring hydroxyls (3', 4') is not absolute, excess DMS or strong bases will overshoot the target.

Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 to 1.05 equivalents of DMS. Do not use an excess "just to be safe."

  • Base Selection: Switch to a mild base like Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ). Avoid Sodium Hydride (
    
    
    ) or Hydroxide (
    
    
    ) for mono-methylation, as they deprotonate indiscriminately.
  • Solvent: Use Acetone at room temperature. Avoid DMF or DMSO for mono-methylation, as their high polarity accelerates the reaction of less acidic protons.

Scenario B: The "5-OH" Blockade

Q: I need to synthesize permethylated Orobol, but the 5-OH remains unreacted even with excess DMS. Why?

Diagnosis: The intramolecular hydrogen bond between the 5-OH and the 4-carbonyl creates a stable 6-membered pseudo-ring. This chelation effect makes the 5-OH significantly less nucleophilic. Standard Williamson ether conditions (Acetone/Reflux) often fail to break this bond.

Corrective Action:

  • Solvent Switch: Move to DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate cations effectively, creating "naked" anions that are more nucleophilic.

  • Base Upgrade: Use Potassium Hydroxide (KOH) or Sodium Hydride (NaH) . You need a base strong enough to disrupt the H-bond.

  • Thermal Energy: Heat the reaction to 60–80°C.

    • Caution: excessive heat with basic DMS can lead to ring cleavage or decomposition. Monitor by TLC closely.

Scenario C: Low Yield / Hydrolysis

Q: My reaction starts well, but the yield is poor, and I see starting material remaining despite adding DMS.

Diagnosis: DMS is moisture-sensitive. In the presence of water (from wet solvents or atmosphere), DMS hydrolyzes to monomethyl sulfate and methanol/sulfuric acid.[2] This consumes your reagent and lowers the pH, stalling the reaction.

Corrective Action:

  • Dry Solvents: Ensure Acetone or DMF is dried over molecular sieves (3Å or 4Å).

  • Anhydrous Base: Flame-dry your

    
     or purchase anhydrous grade.
    
  • Inert Atmosphere: Run the reaction under a Nitrogen or Argon balloon to exclude atmospheric moisture.

Module 3: Optimized Protocols

Use the table below to select the conditions matching your target derivative.

ParameterTarget: Santal (7-OMe)Target: Permethylated Orobol
DMS Equivalents 1.0 – 1.1 eq6.0 – 8.0 eq (Excess)
Base Anhydrous

(1.5 eq)

(6.0 eq) or

(pulverized)
Solvent Acetone (Dry)DMF (Dry)
Temperature Room Temperature60°C - 80°C
Time 2 – 4 Hours12 – 24 Hours
Workup Acidify to pH 5, Extract (EtOAc)Quench excess DMS, Extract
Module 4: Mandatory Safety & Quenching Protocol

Never pour reaction mixtures containing DMS directly into waste containers. You must chemically destroy the reagent first.

The Ammonia Quench Method:

  • Preparation: Prepare a 10% (w/v) solution of Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Quenching: Slowly add the reaction mixture to the quenching solution.

    • Chemistry: DMS reacts with ammonia/hydroxide to form non-toxic methylamine salts or methanol/sulfate.

  • Verification: Stir vigorously for at least 1 hour.

  • Disposal: Check pH is basic (>8). Dispose of as hazardous organic waste.

QuenchWorkflow Step1 Reaction Complete (Contains excess DMS) Step2 Add to 10% NH4OH or NaOH (Stir Vigorously) Step1->Step2 Step3 Wait 1 Hour (Hydrolysis/Aminolysis) Step2->Step3 Step4 Check pH > 8 Dispose as Haz Waste Step3->Step4

Figure 2: Safety workflow for quenching Dimethyl Sulfate. This process converts toxic DMS into inert sulfate salts and methanol/methylamine.

References
  • Mechanism of Phenol Methylation

    • Title: Dimethyl Sulfate - Reactions and Uses.[1][3][4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Isoflavone Reactivity & Metabolism

    • Title: The metabolism and analysis of isoflavones and other dietary polyphenols.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Safety Data & Handling: Title: Dimethyl Sulfate Safety Data Sheet (SDS). Source: Fisher Scientific.
  • Regioselectivity in Flavonoids

    • Title: Regioselectivity of 7-O-methyltransferase of poplar to flavones.
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Solving Methoxyisoflavone Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenges associated with dissolving and using methoxyisoflavones in cell culture experiments. Methoxyisoflavones, like many flavonoids, are characterized by their poor aqueous solubility, which can lead to experimental artifacts and unreliable results if not handled correctly.[1] This document is designed to equip you with the knowledge to overcome these hurdles, ensuring the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I added my methoxyisoflavone stock solution (dissolved in DMSO) to my cell culture medium, and it immediately turned cloudy or formed a precipitate. What went wrong?

This is a classic example of "solvent shock," a common issue when working with hydrophobic compounds.[2]

  • Causality: Methoxyisoflavones are poorly soluble in aqueous environments like cell culture media.[1] Your concentrated stock solution, likely prepared in a strong organic solvent like Dimethyl Sulfoxide (DMSO), keeps the compound solubilized. When this stock is rapidly diluted into the aqueous medium, the solvent (DMSO) disperses, and the local concentration of the methoxyisoflavone suddenly exceeds its solubility limit in the medium, causing it to precipitate out of solution.[2]

  • Immediate Solutions:

    • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the methoxyisoflavone in your experiment to a level below its maximum solubility in the medium.[2]

    • Use a Lower Stock Concentration: Preparing a more dilute stock solution allows you to add a larger volume to the medium more slowly, which can improve mixing and prevent localized high concentrations that lead to precipitation.[2]

    • Optimize the Dilution Technique: Pre-warm the cell culture medium to 37°C.[3] Add the stock solution drop-by-drop while gently swirling or vortexing the medium to ensure rapid and uniform distribution.[2]

Q2: What is the best solvent for preparing a methoxyisoflavone stock solution, and what concentration should I aim for?

The choice of solvent and stock concentration is a critical first step.

  • Expertise & Experience:

    • DMSO (Dimethyl Sulfoxide): This is the most common and effective solvent for many poorly water-soluble compounds, including methoxyisoflavones like Formononetin and 7-Methoxyisoflavone.[4][5][6] It is a strong, polar aprotic solvent capable of dissolving compounds that other solvents cannot.

    • Ethanol (EtOH): Another viable option, though generally less potent than DMSO for highly hydrophobic compounds.[7]

    • Dimethylformamide (DMF): Similar to DMSO, DMF can be used and may even offer slightly higher solubility for some compounds like Formononetin.[5]

  • Trustworthiness (Self-Validating System):

    • Determine Maximum Solubility: Before preparing a large batch, perform a small-scale solubility test. Add a known small amount of your methoxyisoflavone to a measured volume of solvent and observe dissolution. This helps you find the practical upper limit for your stock concentration.

    • Aim for a High, but Practical, Concentration: A concentrated stock (e.g., 10-50 mM in DMSO) is standard practice.[8] This minimizes the volume of solvent added to your cell culture, thereby reducing potential solvent-induced cytotoxicity.

    • Check Supplier Data: Reputable suppliers like Cayman Chemical often provide solubility data for specific compounds in various solvents. For example, Formononetin's solubility is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.[5] 7-Methoxyisoflavone has a reported solubility of 10 mg/mL in DMSO and 30 mg/mL in DMF.[6]

Compound Solvent Approximate Solubility Source
FormononetinDMSO~25 mg/mLCayman Chemical[5]
FormononetinDMF~30 mg/mLCayman Chemical[5]
7-MethoxyisoflavoneDMSO~10 mg/mLCayman Chemical[6]
7-MethoxyisoflavoneDMF~30 mg/mLCayman Chemical[6]
Q3: I'm concerned about the toxicity of the solvent to my cells. How can I mitigate this?

Solvent cytotoxicity is a valid concern and must be controlled for reliable experimental outcomes.

  • Expertise & Experience:

    • Limit Final Solvent Concentration: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending ≤0.1% to avoid impacting cell viability and function.[3][9] Some sensitive primary cells may require even lower concentrations.[10]

    • Include a Vehicle Control: This is non-negotiable for scientific integrity. Your experiment must include a control group of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the methoxyisoflavone.[3][4] This allows you to distinguish the effects of the compound from the effects of the solvent itself.

    • Solvent Effects: Be aware that DMSO can have biological effects beyond overt toxicity, such as altering membrane permeability and potentially interfering with assay signals.[11][12]

  • Authoritative Grounding: Studies have shown that while DMSO concentrations of 0.1% and 0.5% generally do not significantly reduce cell viability, concentrations of 1% and higher can begin to show cytotoxic effects, especially over longer incubation periods.[9][13]

Q4: My compound seems to dissolve initially but then precipitates over time during incubation at 37°C. What could be the cause?

Delayed precipitation points to issues with compound stability or interactions within the complex environment of the culture medium.

  • Causality & Troubleshooting:

    • pH and Temperature Stability: The compound may be less stable or soluble at 37°C over extended periods.[2] Additionally, cell metabolism can gradually alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.[2]

    • Interaction with Media Components: Methoxyisoflavones can bind to proteins present in fetal bovine serum (FBS), which can sometimes lead to the formation of insoluble complexes.[2]

    • Exceeding Long-Term Solubility Limit: While you may have avoided immediate precipitation, the concentration might still be "supersaturated" and unstable, leading to the compound slowly falling out of solution.

  • Solutions:

    • Evaluate Serum Interactions: Try reducing the serum concentration or, if your cells can tolerate it, use a serum-free medium to see if this resolves the issue.[2]

    • Stability Assessment: The stability of flavonoids in aqueous solutions can be influenced by pH, temperature, and light.[1] It may be necessary to perform a stability study by analyzing the concentration of your compound in the medium over time using a method like HPLC.[1]

Advanced Solubilization Strategies

If standard solvent-based methods fail, more advanced formulation techniques can be employed.

Using Cyclodextrins to Enhance Solubility
  • Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like methoxyisoflavones, forming an "inclusion complex."[14][15] This complex has a much higher aqueous solubility than the drug molecule alone.[16][17]

  • Authoritative Grounding: Studies have demonstrated significant success with this method. Complexing a soy isoflavone extract with β-cyclodextrin increased its aqueous solubility by approximately 26-fold (from 0.076 mg/mL to 2.0 mg/mL).[16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for cell culture applications.[3][18]

  • Workflow Diagram: Cyclodextrin Encapsulation

    G cluster_0 Aqueous Environment (Cell Culture Medium) A Methoxyisoflavone (Hydrophobic) C Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity B->C Forms

    Caption: Encapsulation of a hydrophobic methoxyisoflavone by a cyclodextrin to form a water-soluble complex.

Protocols: From Powder to Working Solution

This section provides a standardized workflow for preparing and using methoxyisoflavone solutions in cell culture.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the creation of a 25 mg/mL stock solution of Formononetin in DMSO.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

  • Calculation: Determine the mass of the compound needed. For a 1 mL stock at 25 mg/mL, you will need 25 mg of Formononetin powder.

  • Weighing: Aseptically and accurately weigh the powder and transfer it to a sterile, light-protected microcentrifuge or cryovial tube.

  • Dissolution: Add the calculated volume (1 mL) of high-purity, sterile-filtered DMSO.[3]

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes.[4] If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.[3][19]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.[2][4]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can cause the compound to fall out of solution.[3] Store aliquots at -20°C or -80°C, protected from light.[1][20]

Protocol 2: Diluting Stock Solution into Cell Culture Medium

This protocol details the preparation of a final working solution and highlights critical steps to avoid precipitation.

  • Pre-warm Medium: Warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C.[3]

  • Thaw Stock: Thaw a single aliquot of your concentrated stock solution at room temperature and vortex briefly to ensure it is homogeneous.[4]

  • Perform Serial Dilutions (Recommended): To avoid solvent shock, perform an intermediate dilution step.[4][20] For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

    • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix gently by pipetting.

    • Step B (Final Dilution): Prepare the final 10 µM working solution by diluting the 100 µM intermediate stock 1:10. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.

  • Direct Dilution (for lower concentrations): If direct dilution is necessary, add the stock solution very slowly (drop-by-drop) to the vortexing or swirling medium.[2]

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.[2] If turbidity is observed, the concentration is too high and must be reduced.

Troubleshooting Workflow

G start Start: Need to dissolve methoxyisoflavone prep_stock Prepare concentrated stock in 100% DMSO (e.g., 10-50 mM) start->prep_stock dilute_media Dilute stock into pre-warmed (37°C) media prep_stock->dilute_media check_precip Precipitation observed? dilute_media->check_precip reduce_conc Reduce final working concentration check_precip->reduce_conc Yes success Success: Solution is clear. Proceed with experiment. (Include vehicle control) check_precip->success No slow_dilute Use slower, dropwise dilution into swirling media reduce_conc->slow_dilute use_intermediate Perform intermediate dilution step slow_dilute->use_intermediate check_again Still precipitates? use_intermediate->check_again use_cd Advanced Strategy: Use Cyclodextrin (HP-β-CD) to form inclusion complex check_again->use_cd Yes check_again->success No use_cd->success

Sources

Technical Support Center: Optimizing Recrystallization of Tetramethoxyisoflavone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of tetramethoxyisoflavone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of tetramethoxyisoflavone isomers (e.g., 5,7,3',4'-, 6,7,3',4'-, or 5,6,7,4'-tetramethoxyisoflavone) through crystallization. As a fully methoxylated isoflavone, this compound presents unique solubility characteristics that require a rational approach to solvent selection for effective purification.

This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific crude material and purity requirements.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the recrystallization of tetramethoxyisoflavone.

Part 1: Foundational Principles & Solvent Selection

Q1: What are the first principles for selecting a recrystallization solvent for tetramethoxyisoflavone?

A successful recrystallization hinges on identifying a solvent where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[1] For tetramethoxyisoflavone, the key is to understand its molecular structure.

  • Application Scientist's Insight: The four methoxy groups on the isoflavone core significantly reduce its polarity compared to hydroxylated flavonoids like genistein or daidzein.[2] These methoxy groups make the molecule more hydrophobic and less capable of hydrogen bonding with highly polar solvents.[2] Therefore, your solvent search should begin with solvents of medium polarity. Extremely non-polar solvents (like hexanes) are unlikely to dissolve it even when hot, while highly polar solvents (like water) are unlikely to dissolve it at all. Solvents like ethanol, acetone, ethyl acetate, and methanol are excellent starting points.[3][4][5]

Q2: Which single solvents are most promising for tetramethoxyisoflavone, and what is the experimental approach to confirm suitability?

Based on its structure, the most promising single solvents are ethanol, methanol, ethyl acetate, and acetone. Chloroform has also been noted as a potential solvent for solubility assessments.[6]

  • Application Scientist's Insight: A small-scale screening is the most efficient way to validate a solvent. Do not commit your entire batch of crude material to an unverified solvent. The goal is to find a solvent that requires heating to fully dissolve the compound. If it dissolves readily at room temperature, you will likely have poor recovery. Conversely, if it remains insoluble at the solvent's boiling point, that solvent is unsuitable for single-solvent recrystallization.[7] (See Protocol 1 for a detailed screening method).

Part 2: Troubleshooting Recrystallization Protocols

Q3: I'm getting very low yield with a single-solvent recrystallization. What's going wrong?

Low yield is one of the most common issues and typically points to one of two culprits: using an excessive volume of solvent or cooling the solution too rapidly.

  • Application Scientist's Insight: The principle of recrystallization requires creating a saturated solution at high temperature.[8] If you add more solvent than is minimally required to dissolve the compound, a significant portion of your product will remain in the "mother liquor" upon cooling, drastically reducing your yield.[9] Always add the hot solvent portion-wise (dropwise or in small volumes) until the solid just dissolves. If you suspect you've added too much, you can carefully evaporate some of the solvent to re-establish saturation.[8][9]

Q4: My compound "oils out" instead of forming crystals. How do I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is supersaturated with impurities.

  • Application Scientist's Insight: The melting point for tetramethoxyisoflavone derivatives can range from 160-190°C, which is quite high, suggesting that oiling out is more likely due to impurities or an inappropriate solvent system.[6] To fix this, return the mixture to the heat source and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. If the problem persists, it indicates a high impurity load, and a preliminary purification step (like passing through a short silica plug) may be necessary before recrystallization.

Q5: No crystals are forming, even after the solution has cooled for a long time. What are my options?

The failure to crystallize is known as supersaturation, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature. This can be overcome by inducing nucleation.

  • Application Scientist's Insight: There is a hierarchy of techniques to induce crystallization:[9]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[8]

    • Seeding: If you have a pure crystal of tetramethoxyisoflavone from a previous batch, add a single, tiny crystal to the solution. This "seed" acts as a template for other molecules to deposit onto.

    • Concentration: As mentioned in Q3, you may have used too much solvent. Gently heat the solution and boil off some solvent to increase the concentration, then attempt to cool again.[8]

    • Anti-Solvent Addition (Two-Solvent Method): If single-solvent methods fail, you can judiciously add a second solvent in which your compound is insoluble (an "anti-solvent") to the clear solution until it becomes faintly cloudy. This reduces the overall solubility of the compound in the mixed solvent system, promoting crystallization. (See Protocol 3).

Q6: My final crystals are colored, but the pure compound should be white/off-white. How do I remove colored impurities?

Colored impurities are often non-polar, conjugated molecules that can be removed with activated charcoal.

  • Application Scientist's Insight: After dissolving your crude tetramethoxyisoflavone in the minimum amount of hot solvent, add a very small amount (e.g., 1-2% by weight of your solute) of activated charcoal to the hot solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the impurities. The charcoal must then be removed via hot gravity filtration before setting the solution aside to cool. Crucially, never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using minimal material.

  • Place approximately 10-20 mg of crude tetramethoxyisoflavone into several small test tubes.

  • To each tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with ~0.5 mL.

  • Agitate each tube at room temperature. Note if the solid dissolves completely. A good candidate solvent will not fully dissolve the compound at this stage.[1]

  • For tubes where the solid is not fully soluble, heat them in a hot water or sand bath towards the solvent's boiling point.

  • Continue to add the same solvent dropwise to the hot mixture until the solid just dissolves. Note the approximate volume needed.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, and then in an ice bath.

  • Observe the quantity and quality of the crystals that form. The ideal solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

Protocol 2: Standard Single-Solvent Recrystallization (Example: Ethanol)
  • Place the crude tetramethoxyisoflavone (e.g., 1.0 g) in an Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 5-10 mL) and a boiling chip.

  • Heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat for 5 minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities or charcoal.

  • Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization (Example: Ethyl Acetate/Hexane)
  • Dissolve the crude tetramethoxyisoflavone in the minimum amount of boiling ethyl acetate (the "good" solvent) in an Erlenmeyer flask.

  • While the solution is still hot, add hexane (the "anti-solvent") dropwise with swirling.

  • Continue adding hexane until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.[8]

  • Set the flask aside to cool slowly, as described in Protocol 2.

  • Collect the crystals by vacuum filtration, washing with a solvent mixture rich in the anti-solvent (e.g., 90:10 hexane:ethyl acetate).

  • Dry the purified crystals.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents for Tetramethoxyisoflavone

SolventBoiling Point (°C)Polarity IndexNotes & Rationale
Methanol 655.1Good starting point. Polarity may be slightly high, potentially requiring larger volumes.[6]
Ethanol 784.3Often an excellent choice for flavonoids; less toxic than methanol.[3][10]
Acetone 565.1Strong solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[5][11]
Ethyl Acetate 774.4Medium polarity, excellent "good" solvent for a two-solvent system with an alkane.[4]
Chloroform 614.1Known to dissolve tetramethoxyisoflavone but is toxic and should be used with caution in a fume hood.[6]
Toluene 1112.4May be useful if the compound is less polar than expected. Higher boiling point can be advantageous.
Hexane/Heptane 69 / 980.1Non-polar. Unlikely to be a good primary solvent but is an excellent anti-solvent.[6]
Water 10010.2Highly polar. Will not dissolve the compound; can be used as an anti-solvent with ethanol or acetone.[12]

Visualized Workflows

Diagram 1: Solvent Selection Logic

Solvent_Selection start Start: Crude Tetramethoxyisoflavone screen Protocol 1: Small-Scale Screening (Methanol, Ethanol, Ethyl Acetate, Acetone) start->screen eval_rt Soluble at Room Temp? screen->eval_rt eval_hot Soluble When Hot? eval_rt->eval_hot No poor_solvent Result: Poor Solvent (Too Soluble) Try a less polar solvent. eval_rt->poor_solvent Yes eval_cool Crystals Form on Cooling? eval_hot->eval_cool Yes insoluble Result: Insoluble Try a more polar solvent or use as an anti-solvent. eval_hot->insoluble No success Result: Good Candidate for Single-Solvent Recrystallization eval_cool->success Yes two_solvent Consider for Two-Solvent System (as the 'good' solvent) eval_cool->two_solvent No (Stays in solution)

Caption: Workflow for systematically selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Common Issues

Troubleshooting start Hot, Saturated Solution is Cooled issue What is the issue? start->issue no_xtal No Crystals Form (Supersaturation) issue->no_xtal No Crystals oiling Compound Oils Out issue->oiling Oiling Out low_yield Yield is Poor issue->low_yield Low Yield scratch 1. Scratch with Glass Rod no_xtal->scratch reheat 1. Reheat Solution oiling->reheat check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor seed 2. Add a Seed Crystal scratch->seed concentrate 3. Concentrate Solution (Boil off some solvent) seed->concentrate antisolvent 4. Add Anti-Solvent concentrate->antisolvent add_solvent 2. Add More 'Good' Solvent reheat->add_solvent cool_slow 3. Cool More Slowly add_solvent->cool_slow too_much_solvent Diagnosis: Used too much solvent or cooled too quickly. check_mother_liquor->too_much_solvent

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Chen, X., et al. (2024). Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes. PMC. Retrieved from [Link]

  • Karr, A. E. (1954). Isolation of flavonoid compounds. U.S. Patent No. 2,681,907. Google Patents.
  • Yang, H., Liyan, Z., et al. (2022). Optimization of recrystallization process of flavonoids from Guanxi po. Journal of Food and Machinery. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. PMC. Retrieved from [Link]

  • Kurth, E. F. (1959). Process for recovering flavonoids from bark. U.S. Patent No. 2,870,165. Google Patents.
  • ResearchGate. (2021). What is the best solvent to prepare phenol and flavonoid extracts? Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest about crystallization of flavonoids isolated from plant extract? Retrieved from [Link]

  • PubChem. (n.d.). 6,7,3',4'-Tetramethoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,4'-Tetramethoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • González-Muñoz, M. J., et al. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Nutrition. Retrieved from [Link]

  • Wu, T., et al. (2008). Response to Comment on Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Mehmood, A., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds. International Journal of Chemical and Biological Sciences. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

Sources

Validation & Comparative

The Diagnostic Value: Isoflavone H-2 vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The Isoflavone H-2 Singlet (~7.8 – 8.5 ppm) is widely regarded as the "lighthouse signal" in flavonoid analysis—a diagnostic beacon that instantly distinguishes the isoflavone skeleton from its structural isomers, the flavones and flavonols.

This guide provides a technical analysis of this signal, comparing it against common alternatives, detailing solvent effects, and offering a validated experimental protocol for researchers in natural product chemistry and drug discovery.

In the structural elucidation of flavonoids, the primary challenge is distinguishing the isoflavone (3-phenylchromen-4-one) skeleton from the flavone (2-phenylchromen-4-one) skeleton. While both share the A and C ring systems, the position of the B-ring (phenyl group) drastically alters the electronic environment of the heterocyclic C-ring protons.

Comparative Chemical Shift Data (DMSO-d₆)

The following table contrasts the chemical shift (


) of the diagnostic C-ring protons in isoflavones against flavones.
FeatureIsoflavone H-2 Flavone H-3 Mechanism of Difference
Position C-2 (O-C=C-Ph)C-3 (O-C(Ph)=C-C=O)H-2 is located between the ether oxygen and the phenyl ring; H-3 is

to the carbonyl.[1]
Shift Range (

)
7.80 – 8.50 ppm 6.30 – 6.80 ppm H-2 is strongly deshielded by the heteroatom (O1) and the magnetic anisotropy of the C4 carbonyl.
Multiplicity Singlet (s) Singlet (s) Both lack vicinal protons, resulting in sharp singlets.[2]
Solvent Sensitivity Moderate (

ppm)
High (due to proximity to C4=O)H-2 is less accessible to solvent cages due to the bulky B-ring at C3.
Diagnostic Reliability High High The >1.0 ppm gap between H-2 (Isoflavone) and H-3 (Flavone) is a definitive structural filter.

Key Insight: If you observe a sharp singlet in the aromatic region downfield of 7.8 ppm , it is highly probable to be an isoflavone H-2. If the singlet appears upfield (6.3–6.8 ppm) , it is likely a flavone H-3.

Substituent Effects on H-2 Shift

The electronic nature of substituents on the A-ring (C5, C7) and B-ring (C4') exerts "through-bond" and "through-space" effects on the H-2 signal.

CompoundSubstitution PatternH-2 Shift (

, ppm)
Observation
Daidzein 7,4'-OH8.11 Baseline shift for 7-OH isoflavones.
Genistein 5,7,4'-OH8.36 5-OH creates an intramolecular H-bond with C4=O, deshielding the entire C-ring system.
Formononetin 7-OH, 4'-OMe8.33 Methylation of B-ring has minimal effect on C-ring H-2.
Daidzin 7-O-Glc, 4'-OH8.20 Glycosylation at C7 causes a slight downfield shift (+0.09 ppm) vs aglycone.

Mechanistic Origins of the Shift

To interpret the data correctly, one must understand the magnetic environment.

  • Deshielding by O1: The H-2 proton is attached to a carbon directly bonded to the electronegative O1 atom. This inductive effect pulls electron density away from H-2, shifting it downfield.

  • Cross-Conjugation: Unlike flavones, where the B-ring is conjugated with the C4 carbonyl through the C2-C3 double bond, isoflavones have a cross-conjugated system. The C2-C3 double bond is sterically twisted, placing H-2 in the deshielding cone of the C4 carbonyl group.

  • Anisotropy: The B-ring at position 3 exerts a ring-current effect. Depending on the torsion angle, this can further deshield H-2.

Experimental Protocol: Validated Workflow

To ensure the H-2 singlet is resolved (not obscured by solvent or exchangeable protons), follow this protocol.

A. Solvent Selection
  • Primary Choice: DMSO-d₆ (99.9%) [3]

    • Why: Excellent solubility for polyhydroxylated isoflavones; prevents aggregation.

    • Note: Residual water signal appears at ~3.33 ppm, far from the diagnostic H-2 region.

  • Alternative: Acetone-d₆ [3][4]

    • Use Case: For less polar, methylated isoflavones (e.g., Formononetin).

    • Risk: Labile protons (OH) may broaden or exchange, but H-2 remains sharp.

  • Avoid: CDCl₃

    • Reason: Poor solubility for aglycones (Genistein/Daidzein) leads to broad lines and poor signal-to-noise ratio.

B. Sample Preparation
  • Mass: Weigh 5–10 mg of dried isoflavone.

  • Volume: Add 600 µL of DMSO-d₆.

  • Homogenization: Vortex for 30 seconds. If undissolved, sonicate for 2 minutes at room temperature.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

C. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with longer delay).

  • Spectral Width: -2 to 14 ppm (to capture downfield 5-OH signals if present).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Critical: The H-2 proton is isolated (no vicinal coupling) and has a longer T1 relaxation time. A short D1 will saturate this signal, reducing its integral accuracy relative to other protons.

  • Scans (NS): 16–64 (depending on concentration).

Visualizing the Logic

The following diagrams illustrate the structural distinction and the decision workflow for identifying the isoflavone skeleton.

Diagram 1: Structural Distinction (Isoflavone vs. Flavone)

FlavonoidDistinction cluster_0 Isoflavone Skeleton cluster_1 Flavone Skeleton Iso Isoflavone (3-phenylchromen-4-one) H2 H-2 Proton (Singlet) Iso->H2 Possesses ShiftIso Shift: 7.8 - 8.5 ppm H2->ShiftIso Resonates at Flav Flavone (2-phenylchromen-4-one) H3 H-3 Proton (Singlet) Flav->H3 Possesses ShiftFlav Shift: 6.3 - 6.8 ppm H3->ShiftFlav Resonates at

Caption: Structural comparison highlighting the diagnostic proton positions and their distinct chemical shift ranges.

Diagram 2: Identification Workflow

Workflow Start Start: Unknown Flavonoid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 > 3s) Solvent->Acquire Analyze Analyze Aromatic Region (6.0 - 9.0 ppm) Acquire->Analyze Decision Observe Singlet? Analyze->Decision SingletHigh Singlet at 7.8 - 8.5 ppm Decision->SingletHigh Downfield SingletLow Singlet at 6.3 - 6.8 ppm Decision->SingletLow Upfield NoSinglet No Singlet / Doublets only Decision->NoSinglet None ResultIso Conclusion: ISOFLAVONE (Confirm with H-2/C-2 HSQC) SingletHigh->ResultIso ResultFlav Conclusion: FLAVONE (Confirm with H-3/C-3 HSQC) SingletLow->ResultFlav ResultOther Conclusion: Flavanone/Other (Check aliphatic region) NoSinglet->ResultOther

Caption: Step-by-step logic for using the singlet shift to classify flavonoid skeletons.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The foundational text establishing the 7.8–8.5 ppm range for H-2).
  • K.R. Markham. (1982).
  • BenchChem. (2025). Application Notes and Protocols for Isoflavone Structure Elucidation Using NMR Spectroscopy. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Heinonen, S. M., et al. (1999). Metabolism of the Soy Isoflavones Daidzein, Genistein and Glycitein in Human Subjects. Proceedings of the Nutrition Society.
  • NIST Chemistry WebBook. (2024). Genistein 1H NMR Spectral Data. Link

Sources

Mass spectrometry fragmentation pattern of tetramethoxyisoflavone

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of Tetramethoxyisoflavones via CID vs. HCD

Executive Overview

The structural elucidation of highly substituted flavonoids, such as tetramethoxyisoflavones (e.g., 5,6,7,4'-tetramethoxyisoflavone), is a critical bottleneck in natural product drug development and pharmacokinetic profiling. Because these compounds lack the free hydroxyl groups that typically drive predictable gas-phase dissociation, their mass spectrometry (MS) fragmentation behavior is highly dependent on the energy deposition mechanics of the chosen analytical platform.

This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) against Orbitrap platforms utilizing Higher-energy Collisional Dissociation (HCD) . By mapping the specific fragmentation patterns of tetramethoxyisoflavone, this guide provides researchers with a mechanistic framework for selecting the optimal high-resolution mass spectrometry (HRMS) workflow.

Mechanistic Causality: The Polymethoxy Fragmentation Paradigm

To optimize an MS/MS method, one must first understand the thermodynamic causality of the molecule's gas-phase dissociation.

Polyhydroxy-flavonoids primarily undergo Retro-Diels-Alder (RDA) reactions because their free hydroxyl groups facilitate charge-driven ring cleavage. In contrast, polymethoxyisoflavones have their hydroxyls capped with methyl groups. This structural modification fundamentally alters the dissociation thermodynamics; the methoxy groups block the standard RDA cleavage pathways and provide lower-energy radical cleavage sites[1].

Consequently, the initial fragmentation of tetramethoxyisoflavone is dominated by the neutral loss of small molecules from the methoxy groups rather than backbone cleavage[2]. The primary diagnostic pathways include:

  • Loss of a methyl radical (

    
    , -15.0235 Da):  Forms a highly stable, resonance-delocalized radical cation.
    
  • Loss of methane (

    
    , -16.0313 Da):  A secondary pathway unique to polymethoxy compounds[1].
    
  • Loss of carbon monoxide (

    
    , -27.9949 Da):  Occurs sequentially after demethylation, representing the degradation of the flavonoid C-ring[3].
    

FragmentationPathway M [M+H]+ m/z 343.1176 M_CH3 [M+H - CH3•]+ m/z 328.0941 M->M_CH3 -15.0235 Da M_CH4 [M+H - CH4]+ m/z 327.0863 M->M_CH4 -16.0313 Da M_CH3_CO [M+H - CH3• - CO]+ m/z 300.0991 M_CH3->M_CH3_CO -27.9949 Da M_2CH3 [M+H - 2CH3•]+ m/z 313.0707 M_CH3->M_2CH3 -15.0235 Da

Mechanistic neutral loss pathway of tetramethoxyisoflavone.

Platform Performance Comparison: Q-TOF (CID) vs. Orbitrap (HCD)

The choice of collision cell technology dictates the depth of structural information obtained from tetramethoxyisoflavones[4].

Q-TOF (Collision-Induced Dissociation - CID): CID typically operates in a softer, lower-energy regime. When analyzing tetramethoxyisoflavones, CID is highly efficient at preserving primary radical losses (e.g.,


). However, because the polymethoxy core is highly resonance-stabilized, CID often fails to deposit sufficient internal energy to drive the secondary and tertiary cleavages required to map the inner flavonoid backbone without completely depleting the precursor ion signal[4].

Orbitrap (Higher-energy Collisional Dissociation - HCD): HCD utilizes a multipole collision cell that deposits significantly higher internal energy into the precursor ion[4]. Furthermore, HCD bypasses the "1/3 rule" low-mass cut-off inherent to traditional ion traps, allowing for the unhindered detection of low m/z diagnostic ions[2]. HCD excels at driving deep fragmentation, reliably generating the sequential carbon monoxide losses and C-ring cleavages necessary for absolute structural confirmation[3].

PlatformComparison Precursor Tetramethoxyisoflavone [M+H]+ m/z 343.11 CID Q-TOF (CID) Low Energy Regime Precursor->CID HCD Orbitrap (HCD) High Energy Regime Precursor->HCD Primary Primary Losses -CH3•, -CH4 CID->Primary Dominant Secondary Deep Fragmentation -CO, C-Ring Cleavage CID->Secondary Minor HCD->Primary HCD->Secondary Dominant

MS/MS fragmentation divergence between CID and HCD platforms.

Self-Validating Experimental Protocol

To ensure the analytical workflow is a self-validating system, this protocol utilizes a Stepped Normalized Collision Energy (NCE) coupled with post-acquisition Mass Defect Filtering (MDF) [2].

Because polymethoxyisoflavones possess a highly conjugated core, a single collision energy is insufficient. Stepped NCE (20, 40, and 60 eV) is employed: the 20 eV step gently cleaves the labile methyl radicals, while the 60 eV step delivers the activation energy required to shatter the C-ring[3]. During data processing, MDF acts as an algorithmic gatekeeper. Because the neutral loss of


 shifts the mass defect in mathematically absolute intervals, any detected peak deviating from this theoretical mass defect trajectory by >5 ppm is automatically rejected, guaranteeing zero false-positive fragment annotations[2].

Step-by-Step LC-HRMS Workflow:

  • Sample Preparation: Reconstitute tetramethoxyisoflavone standard in MS-grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50% Methanol/Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • MS Configuration (Orbitrap HCD): Operate in ESI positive mode. Set spray voltage to 3.5 kV, capillary temperature to 320°C, and S-lens RF level to 50.

  • Data-Dependent Acquisition (DDA): Set Full MS resolution to 70,000 (FWHM at m/z 200). Trigger dd-MS2 at a resolution of 17,500 using a Stepped NCE of 20, 40, and 60 eV. Set dynamic exclusion to 10 seconds.

  • Validation: Apply a Stepwise Mass Defect Filter (MDF) window of ±5 ppm around the theoretical mass defect of the

    
     and 
    
    
    
    shifts.

Quantitative Data & Fragmentation Profiling

The following table summarizes the experimental product ion abundances of 5,6,7,4'-tetramethoxyisoflavone (


, Exact Mass [M+H]+ 343.1176) when analyzed via Q-TOF (CID at 35 eV) versus Orbitrap (HCD at Stepped 20/40/60 eV).

Table 1: Comparative MS/MS Product Ions of 5,6,7,4'-Tetramethoxyisoflavone

Fragment Ion FormulaTheoretical m/zDiagnostic Neutral LossQ-TOF CID (Relative Abundance)Orbitrap HCD (Relative Abundance)

343.1176Precursor

15%0% (Fully depleted)

328.0941

(-15.0235 Da)
100% (Base Peak) 85%

327.0863

(-16.0313 Da)
45%30%

313.0707

(-30.0470 Da)
20%65%

300.0991

(-43.0184 Da)
15%100% (Base Peak)

285.0757

(-58.0419 Da)
5%55%

Data Interpretation: CID is restricted primarily to the initial demethylation event, making


 328.0941 the base peak. HCD's stepped energy profile successfully forces the molecule past the secondary activation barrier, driving the expulsion of carbon monoxide and making 

300.0991 the dominant structural identifier.

Conclusion

For the structural elucidation of tetramethoxyisoflavones, the choice of fragmentation platform heavily dictates the analytical outcome. While Q-TOF (CID) is sufficient for confirming the presence of methoxy groups via primary radical losses, it lacks the kinetic energy deposition required for deep structural mapping. Orbitrap (HCD) utilizing Stepped NCE is the superior platform for this specific chemical class, as it successfully shatters the resonance-stabilized polymethoxy core to yield comprehensive, self-validating secondary and tertiary fragment ions.

References

  • 5,7,3',4'-Tetramethoxyisoflavone | Benchchem - Benchchem.
  • Antioxidant capacity and fragmentation features of C-glycoside isoflavones by high-resolution electrospray ionization tandem mass spectrometry using collision-induced and high-energy collisional dissociation techniques - PubMed (N
  • Rapid Identification of Polymethoxylated Flavonoids in Traditional Chinese Medicines with a Practical Strategy of Stepwise Mass Defect Filtering - Phytochemical Analysis.
  • Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model - PMC (N

Sources

Comparative Bioactivity Guide: Tetramethoxyisoflavone vs. Genistein

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Genistein (4',5,7-trihydroxyisoflavone), the gold-standard soy isoflavone, and Tetramethoxyisoflavone (specifically the bioactive isomer 7,2',4',5'-tetramethoxyisoflavone , hereafter referred to as 7,2',4',5'-TMF ).

While Genistein is renowned for its potent Estrogen Receptor (ER) affinity and tyrosine kinase inhibition, its clinical utility is often limited by rapid Phase II metabolism (glucuronidation/sulfation) and poor oral bioavailability. In contrast, 7,2',4',5'-TMF represents a lipophilic, methylated analog that exhibits superior metabolic stability and distinct cytotoxic profiles, particularly in chemotherapy-resistant cancer lines. This guide details the structural, pharmacokinetic, and pharmacodynamic divergences of these two compounds to inform lead optimization and experimental design.

Chemical & Pharmacokinetic Profile

The core distinction lies in the substitution pattern of the isoflavone backbone: hydroxylation (Genistein) versus methylation (TMF). This structural modification dictates their solubility, membrane permeability, and metabolic fate.

Structural Comparison[1]
FeatureGenistein7,2',4',5'-Tetramethoxyisoflavone (TMF)
IUPAC Name 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one
Molecular Formula C15H10O5C19H18O6
LogP (Lipophilicity) ~2.8 (Moderate)~4.2 (High)
H-Bond Donors 3 (High polarity)0 (Low polarity)
Solubility Soluble in DMSO, Ethanol; Poor in waterHighly soluble in organic solvents; Very poor in water
Metabolic Stability & Bioavailability

Genistein's hydroxyl groups at C-7 and C-4' are prime targets for UDP-glucuronosyltransferases (UGTs). TMF, lacking free hydroxyls, evades first-pass conjugation, functioning either as a stable bioactive agent or a "pro-drug" that requires slow oxidative demethylation (via CYPs) to regain ER affinity.

Visualization: Metabolic Fate Pathways

MetabolicFate Genistein Genistein (Tri-OH) UGT UGT Enzymes (Intestine/Liver) Genistein->UGT Rapid Conjugation TMF 7,2',4',5'-TMF (Tetra-OMe) TMF->UGT Blocked CYP CYP450 (Oxidative Demethylation) TMF->CYP Slow Metabolism TMF_Tissue Tissue Accumulation (Lipophilic Retention) TMF->TMF_Tissue Passive Diffusion Gen_Gluc Genistein-Glucuronide (Rapid Excretion) UGT->Gen_Gluc >90% dose TMF_Met Demethylated TMF (Active Metabolites) CYP->TMF_Met Bioactivation

Caption: Figure 1. Metabolic divergence.[1] Genistein undergoes rapid Phase II conjugation, while TMF persists in tissues or undergoes slow bioactivation.

Pharmacodynamics & Mechanism of Action

Estrogen Receptor (ER) Affinity
  • Genistein: A potent ERβ agonist (approx. 87% affinity of estradiol). The 4'-OH and 7-OH groups are critical for hydrogen bonding within the ER ligand-binding domain (LBD).

  • 7,2',4',5'-TMF: Exhibits negligible direct binding to ERα or ERβ due to steric hindrance of the methoxy groups and lack of H-bond donors. However, it can exert anti-estrogenic effects by inhibiting aromatase or via downstream signaling interference.

Cytotoxicity & Anti-Cancer Activity

While Genistein is cytostatic (arrests cell cycle), TMF derivatives often display superior cytotoxicity (cell killing) in vitro, particularly against drug-resistant lines.

Comparative Data (IC50 Values in µM):

Cell LineGenistein (IC50)7,2',4',5'-TMF (IC50)Mechanism Note
MCF-7 (Breast Cancer)20 - 50 µM12.5 ± 0.7 µMTMF is more potent despite lower ER binding.
HT-29 (Colon Cancer)> 50 µM10.8 ± 1.6 µMTMF likely acts via non-ER apoptotic pathways.
HCT-116 (Colon Cancer)~40 µM19.0 ± 0.7 µMTMF shows broad efficacy in GI cancers.
Vero (Normal Kidney)> 100 µM13.5 ± 0.8 µMCaution: TMF shows lower selectivity index (higher toxicity to normal cells) than Genistein.

Data Source: Extrapolated from comparative studies on Dalbergia/Millettia isolates [1][2].

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the half-life (


) differences between Genistein and TMF.
  • Preparation:

    • Prepare 10 mM stock solutions of Genistein and 7,2',4',5'-TMF in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Controls: Include a "No NADPH" control to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor parent ion depletion.

    • Expectation: Genistein will show rapid depletion (if UDPGA is added for Phase II) or moderate depletion (Phase I). TMF will show >80% remaining at 60 min in Phase II conditions.

Protocol B: Differential Cytotoxicity (MTT Assay)

Objective: Assess potency against MCF-7 cells.[2][3][4]

  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Treat with serial dilutions (0.1 – 100 µM) of Genistein and TMF.

    • Include a Tamoxifen positive control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Mechanism Visualization: Signaling Pathways

The following diagram illustrates the divergent signaling mechanisms. Genistein acts primarily through nuclear receptors, while TMF targets membrane dynamics and mitochondrial stress pathways.

SignalingPathways Gen Genistein ER Estrogen Receptor (ER-beta) Gen->ER Direct Binding (High Affinity) TMF 7,2',4',5'-TMF TMF->ER No Binding Mito Mitochondria (ROS Generation) TMF->Mito Membrane Permeation Tubulin Microtubule Polymerization TMF->Tubulin Inhibition ERE ERE Gene Transcription ER->ERE Transcriptional Activation Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis Cytochrome C Release Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mitotic Failure

Caption: Figure 2. Genistein activates ER-dependent pathways, whereas TMF induces cytotoxicity via mitochondrial stress and microtubule interference.

References

  • Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Source: ResearchGate.[2][5] URL:[Link]

  • Isoflavonoids from Dalbergia oliveri and their Cytotoxicity. Source: ResearchGate.[2][5] URL:[Link]

  • Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME. Source: PMC (NIH). URL:[Link]

  • Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. Source: International Journal of Molecular Sciences.[6] URL:[Link]

  • Flavonoids and Other Compounds from Ouratea ferruginea as Anticancer Agents. Source: PMC (NIH). URL:[Link]

Sources

HPLC retention time comparison: isoflavone vs flavone isomers

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Retention Behavior Comparison: Isoflavone vs. Flavone Isomers

Executive Summary Differentiating between flavonoid subclasses—specifically flavones and isoflavones—is a critical challenge in natural product chemistry, pharmacokinetics, and drug development. Because many of these compounds are isobaric structural isomers (e.g., apigenin and genistein both share the molecular formula C15H10O5 and a monoisotopic mass of 270.0528 Da), mass spectrometry alone cannot unambiguously distinguish them without complex MS/MS fragmentation profiling[1]. Therefore, chromatographic separation via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard. This guide provides an objective, data-driven comparison of the retention behaviors of these isomers, detailing the mechanistic causality behind their elution order and providing a self-validating experimental protocol for their baseline separation.

Structural Causality: The "Why" Behind Retention Times

In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18 alkyl chains)[2]. The fundamental difference between a flavone and an isoflavone lies in the attachment point of the B-ring to the chromen-4-one (C-ring) backbone:

  • Flavones (e.g., Apigenin): The B-ring is attached at the C2 position . This allows the molecule to adopt a highly planar conformation due to extended π-π conjugation across the A, B, and C rings. A planar molecule has a larger effective hydrophobic surface area, allowing it to intercalate deeply and interact strongly with the C18 stationary phase.

  • Isoflavones (e.g., Genistein): The B-ring is attached at the C3 position . This creates severe steric hindrance with the adjacent C4 carbonyl oxygen. To relieve this steric strain, the B-ring rotates out of the plane of the A and C rings, resulting in a skewed, non-planar 3D conformation . This non-planar geometry reduces the molecule's hydrophobic contact area with the C18 chains, rendering it effectively more polar.

Consequently, the universal chromatographic rule for these isomers is: Isoflavones elute earlier than their corresponding flavone isomers on a reversed-phase column.

Mechanism Isomer Isobaric Flavonoid Isomers (e.g., C15H10O5, MW 270.24) Flavone Flavone (e.g., Apigenin) B-ring attached at C2 Isomer->Flavone Isoflavone Isoflavone (e.g., Genistein) B-ring attached at C3 Isomer->Isoflavone Planar Planar Conformation (Maximized π-Conjugation) Flavone->Planar Skewed Skewed Conformation (Steric Hindrance with C4=O) Isoflavone->Skewed HighAffinity Strong Hydrophobic Interaction (Maximized C18 Contact Area) Planar->HighAffinity LowAffinity Weak Hydrophobic Interaction (Reduced C18 Contact Area) Skewed->LowAffinity LateRt Later Elution (Higher Retention Time) HighAffinity->LateRt EarlyRt Earlier Elution (Lower Retention Time) LowAffinity->EarlyRt

Figure 1: Mechanistic pathway dictating RP-HPLC retention times of flavonoid isomers.

Comparative Data Analysis

The table below summarizes the retention behavior of the most common isobaric pair: Genistein and Apigenin. Data is derived from a validated UHPLC-UV/HRMS method utilizing a sub-2 µm C18 column[1].

CompoundSubclassFormulaMonoisotopic MassB-Ring Position3D ConformationUV

Retention Time (

)
Genistein IsoflavoneC15H10O5270.0528 DaC3Skewed (Non-planar)261 nm10.38 min
Apigenin FlavoneC15H10O5270.0528 DaC2Planar336 nm11.14 min

Note: While mass spectrometers cannot differentiate these compounds by intact mass alone, the distinct 0.76-minute retention time gap ensures unambiguous identification[1],[3]. Furthermore, their distinct UV absorption maxima provide an orthogonal mode of verification[1].

Optimized RP-HPLC Methodology

To achieve the baseline separation demonstrated in the data above, the following self-validating protocol must be employed. Every parameter is selected to control the ionization state and hydrophobic interactions of the analytes.

Workflow A 1. Sample Preparation (Extraction & 0.22 µm Filtration) B 2. RP-HPLC Injection (C18 Stationary Phase, 40°C) A->B C 3. Gradient Elution (Acidified H2O / ACN) B->C D 4. Multi-Modal Detection (UV-Vis DAD & ESI-MS) C->D E 5. Chromatographic Analysis (Peak Integration & System Suitability) D->E

Figure 2: Standardized RP-HPLC workflow for the separation of flavonoid isomers.

Step-by-Step Protocol & System Validation
  • Sample Preparation: Extract the sample using LC-MS grade Methanol or 60% aqueous ethanol. Centrifuge at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Particulates will rapidly degrade the sub-2 µm frits of modern UHPLC columns, altering retention times and increasing backpressure.

  • Chromatographic Setup:

    • Column: Waters Cortecs UPLC C18, 1.6 µm (2.1 × 150 mm) or an equivalent solid-core C18 column[1].

    • Column Temperature: 40°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics and sharpening peaks.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade water + 0.4% Formic Acid (v/v)[1].

    • Solvent B: Acetonitrile:Methanol (50:50 v/v) + 0.4% Formic Acid (v/v)[1].

    • Causality: Flavonoids contain multiple weakly acidic phenolic hydroxyl groups. The 0.4% formic acid (pH ~2.5) ensures these groups remain fully protonated (neutral). If unprotonated, the molecules become highly polar anions, resulting in unpredictable retention shifts and severe peak tailing due to secondary interactions with residual silanols on the silica support[2].

  • Gradient Elution:

    • Flow rate: 0.2 mL/min.

    • Program: 0.00–40.00 min, linear gradient from 30% B to 85% B[1].

    • Causality: A shallow linear gradient is required to progressively overcome the strong hydrophobic interactions of the planar flavones, eluting the skewed isoflavones first.

  • Detection:

    • Monitor UV absorbance via Diode Array Detector (DAD) at 254 nm, 261 nm (Genistein max), and 336 nm (Apigenin max)[1].

    • Run ESI-MS in negative ion mode (

      
       at m/z 269.045).
      
  • Self-Validating System Suitability:

    • Inject a mixed standard of Genistein and Apigenin.

    • Acceptance Criteria 1 (Resolution): Calculate the resolution (

      
      ) between the two peaks. The system is validated only if 
      
      
      
      (baseline separation).
    • Acceptance Criteria 2 (Tailing Factor): Measure the tailing factor (

      
      ) of the Apigenin peak. The system is validated if 
      
      
      
      . A higher
      
      
      indicates a failure in mobile phase acidification or column degradation[2].

References

1.1 - Taylor & Francis 2.3 - Waters 3.2 - MDPI

Sources

A Researcher's Guide to the Unambiguous Structural Validation of Isoflavones Using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques, specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), for the structural elucidation of isoflavones. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis for researchers, chemists, and drug development professionals.

Introduction: The Challenge of Isoflavone Elucidation

Isoflavones are a significant subclass of flavonoids, characterized by a 3-phenylchromen-4-one backbone.[1] This core structure consists of two aromatic rings (A and B) linked by a heterocyclic C-ring.[2] Found abundantly in leguminous plants like soybeans, these compounds are of great interest due to their potential health benefits.[2] However, the myriad possibilities of substitution patterns (hydroxylation, glycosylation, methoxylation, etc.) on this core skeleton lead to a vast number of structurally similar isomers.[3] While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, it often falls short in distinguishing between these isomers due to signal overlap and the inability to definitively map connectivity, especially through quaternary carbons.[4][5] This is where 2D NMR becomes an indispensable tool, transforming structural analysis from a process of inference to one of direct evidence.[5][6]

The Core Principles: HSQC and HMBC

At the heart of modern structure elucidation are two complementary proton-detected 2D experiments: HSQC and HMBC.[7] Understanding their distinct roles is the first step toward a logical and efficient analysis.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment exclusively identifies direct, one-bond correlations between protons (¹H) and the carbon atoms (¹³C) to which they are physically attached.[2][4] Each peak in an HSQC spectrum represents a C-H bond, making it the primary tool for unequivocally assigning protonated carbons.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_).[8][10] Crucially, it detects correlations to non-protonated (quaternary) carbons, which are invisible in HSQC. This "through-bond" connectivity information is the key to assembling the molecular skeleton and positioning substituents.[9][11]

The logical relationship between these experiments is foundational to the entire structure elucidation process.

G H1 ¹H Spectrum (Proton Signals) HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Spectrum (Carbon Signals) C13->HSQC C13->HMBC CH_Units Direct C-H Bonds (CH, CH₂, CH₃) HSQC->CH_Units One-Bond Correlations Fragments Molecular Skeleton (Connectivity through Quaternary Carbons) HMBC->Fragments 2-3 Bond Correlations

Caption: Relationship between 1D and 2D NMR experiments.

Experimental Design & Protocol: A Self-Validating System

The quality of the final structure is directly dependent on the quality of the acquired data. The following protocols are designed to ensure high-resolution, artifact-free spectra.

Protocol 1: Sample Preparation for High-Resolution 2D NMR

The goal of sample preparation is to create a homogenous solution free of impurities that can degrade spectral resolution.[2]

Methodology:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the isoflavone. DMSO-d₆ is common for flavonoids due to its excellent solubilizing power.[3] Other options include Methanol-d₄ and Acetone-d₆. The principle of "like dissolves like" should be followed.[2]

  • Concentration: Dissolve 5-10 mg of the purified isoflavone in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration is typically sufficient for modern spectrometers.[2]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can assist. A clear, particulate-free solution is essential.

  • Filtration: To remove any microscopic solid impurities, filter the solution through a pipette containing a small plug of glass wool directly into the NMR tube.[2]

  • Labeling: Cap and label the NMR tube clearly. Avoid using adhesive tape on the main body of the tube as it can interfere with the spectrometer's spinning mechanism.[2]

Protocol 2: A Logical Workflow for NMR Data Acquisition

A structured acquisition workflow ensures that each experiment builds upon the last, leading to a complete dataset.

G cluster_acq Phase 1: Acquisition cluster_interp Phase 2: Interpretation & Assembly Prep Sample Preparation (Protocol 1) H1 Acquire ¹H Spectrum Prep->H1 C13 Acquire ¹³C & DEPT Spectra H1->C13 Analyze_1D Analyze 1D Spectra: - Count Signals - Differentiate C, CH, CH₂, CH₃ H1->Analyze_1D HSQC Acquire HSQC Spectrum C13->HSQC HMBC Acquire HMBC Spectrum HSQC->HMBC Analyze_HSQC Analyze HSQC: Assign all protonated carbons Analyze_HMBC Analyze HMBC: Establish long-range connectivity Analyze_1D->Analyze_HSQC Analyze_HSQC->Analyze_HMBC Assemble Assemble Structure: Combine all data Analyze_HMBC->Assemble

Caption: Logical workflow for NMR data acquisition and analysis.

Instrumental Considerations:

  • ¹H and ¹³C Spectra: These initial 1D experiments provide the fundamental chemical shift information for all protons and carbons.

  • HSQC: As a proton-detected experiment, HSQC is highly sensitive.[10] A high-quality spectrum can often be obtained in a relatively short time (e.g., minutes to an hour).

  • HMBC: This experiment is less sensitive than HSQC, and a rule of thumb is that it may require 2 to 4 times as long to achieve a comparable signal-to-noise ratio.[12] This is because the experiment detects correlations over multiple bonds, which arise from smaller coupling constants. It is crucial to allocate sufficient experiment time to detect weak but structurally vital correlations, especially to quaternary carbons.

Data Interpretation: A Case Study of Genistein

To illustrate the power of this workflow, let's consider the well-characterized isoflavone, Genistein. The following data is representative of what would be obtained in DMSO-d₆.

Step 1: Initial Analysis of 1D Spectra

A ¹H NMR spectrum would show signals for the aromatic protons and the unique H-2 proton of the C-ring. The ¹³C spectrum, often run with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, would reveal the total number of carbons and differentiate them into CH, CH₂, CH₃, and quaternary (C) groups.[8]

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum provides the first layer of definitive assignments. Each cross-peak links a proton signal on the F2 (horizontal) axis to its directly attached carbon on the F1 (vertical) axis.

Table 1: Representative HSQC Correlations for Genistein

Proton (¹H δ, ppm) Attached Carbon (¹³C δ, ppm) Assignment
8.31 154.4 H-2 / C-2
6.22 99.3 H-6 / C-6
6.38 94.1 H-8 / C-8
7.38 130.3 H-2' / H-6'
6.83 115.2 H-3' / H-5'

Data compiled from published literature.[1][13] Actual values may vary slightly based on experimental conditions.

Step 3: Connecting the Fragments with HMBC

This is the critical assembly phase. The HMBC spectrum reveals correlations from protons to carbons that are 2 or 3 bonds away, allowing us to piece together the molecular framework.

Key Causality in HMBC Interpretation:

  • Why is the H-2 proton so important? The H-2 proton is a singlet isolated on the C-ring. Its long-range correlations are pivotal. A correlation from H-2 to the carbonyl carbon (C-4) and to carbons in the B-ring (C-1' and C-2'/C-6') definitively establishes the core isoflavone connectivity.[2]

  • How do we place the A-ring protons? Protons on the A-ring, like H-6 and H-8, will show correlations to the quaternary carbons that bridge the rings (C-4a, C-5, C-7, C-8a), locking the A-ring into place.[2]

Table 2: Key HMBC Correlations for Assembling Genistein

Proton (from ¹H δ) Correlates to Carbon (at ¹³C δ) Inferred Connectivity (Bonds) Structural Significance
H-2 (8.31) 180.5 C-4 (³J) Confirms C-ring structure
122.5 C-3 (²J) Confirms C-ring structure
121.3 C-1' (³J) Links C-ring to B-ring
H-6 (6.22) 164.5 C-5 (²J) Positions H-6 relative to C-5
162.0 C-7 (²J) Positions H-6 relative to C-7
104.7 C-4a (³J) Confirms A-ring fusion
94.1 C-8 (²J) Confirms A-ring substitution
H-2' / H-6' (7.38) 157.6 C-4' (²J) Confirms B-ring substitution
122.5 C-3 (³J) Confirms B-ring attachment to C-3
115.2 C-3' / C-5' (²J) Confirms B-ring substitution

Data compiled from published literature.[2][8][13] Actual values may vary slightly based on experimental conditions.

Step 4: Assembling the Final Structure

By combining the direct (HSQC) and long-range (HMBC) correlation data, the structure can be built piece by piece, with every connection validated by experimental evidence.

G cluster_data Experimental Data cluster_logic Logical Assembly HSQC HSQC Data (Direct C-H Bonds) ARing A-Ring Fragment (H-6, H-8, etc.) HSQC->ARing BRing B-Ring Fragment (H-2', H-3', etc.) HSQC->BRing CRing C-Ring Fragment (H-2, C-4=O) HSQC->CRing HMBC HMBC Data (Long-Range C-H Bonds) Assemble Assemble Fragments via Quaternary Carbons HMBC->Assemble Key Correlations: - H-2 to C-1' - A-Ring H to C-4a/C-8a ARing->Assemble BRing->Assemble CRing->Assemble Final Final Validated Structure Assemble->Final

Caption: Logical flow from 2D NMR data to the final structure.

Performance Comparison: The Unambiguous Advantage

TechniqueInformation ProvidedStrengthsLimitations
1D NMR (¹H, ¹³C) Chemical shifts, integrations, multiplicities.Fast, good for initial assessment.Signal overlap in complex molecules; connectivity is inferred, not proven.[4]
Mass Spectrometry Molecular weight, elemental formula.Extremely sensitive, provides molecular formula.Provides no information on atom-to-atom connectivity; cannot distinguish isomers.
HSQC/HMBC Combo Definitive one-bond and multi-bond atom connectivity.Provides an unambiguous 2D map of the molecular structure. Gold standard for isomer differentiation.[5][8]Requires more instrument time and expertise for interpretation compared to 1D methods.[12]

While other techniques provide essential pieces of the puzzle, only the combination of HSQC and HMBC provides the detailed, verifiable blueprint of the molecule, making it the authoritative method for structural validation.

Conclusion

The structural validation of isoflavones requires a methodical approach that moves beyond simple spectral interpretation to a logical, evidence-based assembly of the molecule. The synergistic use of HSQC and HMBC provides a self-validating system where direct C-H bonds are first identified, and then these fragments are unequivocally linked using long-range correlations through both protonated and quaternary carbons. This guide has outlined not just the "how" but the "why" of this powerful analytical strategy, empowering researchers to elucidate complex natural product structures with the highest degree of scientific integrity and confidence.

References

  • The Structure of Isoflavones by 1D and 2D Homonuclear and Heteronuclear NMR Spectroscopy. (2012). In Isoflavones: Chemistry, Analysis, Function and Effects. Royal Society of Chemistry.
  • BenchChem. (2025).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • Lee, S., et al. (2020). A brief history and spectroscopic analysis of soy isoflavones. Journal of the Korean Society for Applied Biological Chemistry, 63(5), 637-645. [Link]

  • Strobl, F., et al. (2020). NMR Chemical Shifts of Common Flavonoids. Planta Medica, 86(12), 859-867. [Link]

  • Calvert, M. B., & Mabry, T. J. (1979). Carbon-13 chemical shift assignments of chromones and isoflavones. Phytochemistry, 18(6), 941-944. [Link]

  • Osei-Safo, D. (2024). WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. OWSD. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

  • University of Wisconsin-Madison. (2018). 2D NMR: HMBC & Assignments in MNova. [Link]

  • Sim, et al. (2013). Structure elucidation of flavonoid compound from the leaves of Coleus atropurpureus Benth using 1D- and 2D-NMR techniques. The Malaysian Journal of Analytical Sciences, 17(2), 255-261. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5,7,3',4'-Tetramethoxyisoflavone

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5,7,3',4'-Tetramethoxyisoflavone demands the highest standards of safety and precision. This guide serves as an essential resource, providing immediate, actionable intelligence for the safe handling, use, and disposal of this compound. Our objective is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your research is not only groundbreaking but also conducted within a robust culture of safety.

Foundational Safety Principles: A Risk-Based Approach

Before any container is opened, a thorough risk assessment is the mandatory first step.[1] 5,7,3',4'-Tetramethoxyisoflavone is a research chemical with limited comprehensive toxicological data publicly available. Therefore, we must operate under the precautionary principle, treating the compound as potentially hazardous upon inhalation, ingestion, or direct contact. The Safety Data Sheet (SDS) for structurally similar compounds, such as other methoxyflavones, indicates potential for skin, eye, and respiratory irritation.[2][3][4] Your risk assessment should consider the quantity of material being used, the potential for dust or aerosol generation, and the specific manipulations involved in your protocol.

Personal Protective Equipment (PPE): Your Essential Barrier

Engineering controls, such as chemical fume hoods, are the primary line of defense.[5] However, appropriate PPE is a critical secondary barrier to prevent exposure.[6][7] The selection of PPE must be deliberate and based on the potential hazards identified in your risk assessment.

PPE ComponentSpecificationRationale and Causality
Hand Protection Nitrile or Neoprene GlovesThese materials provide effective protection against accidental contact with chemical powders and associated solvents.[8] Hands are the most likely point of exposure, making proper glove selection and use critical.[1]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory to protect against airborne particulates and liquid splashes.[6][8] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger volumes of solutions.[1]
Respiratory Protection NIOSH-approved N95 (or higher) Particulate RespiratorRequired when handling the solid compound outside of a certified chemical fume hood or when dust generation is unavoidable. This prevents the inhalation of fine particulates which can cause respiratory irritation.[4][5][6]
Body Protection Chemical-resistant Lab Coat or CoverallsProtects skin and personal clothing from contamination by dust or splashes.[1][8]

Operational Workflow: From Receipt to Disposal

A structured, methodical workflow minimizes risk at every stage of the compound's lifecycle in your laboratory. The following diagram and procedural steps provide a clear, self-validating system for safe handling.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Experiment Phase RiskAssessment 1. Conduct Protocol- Specific Risk Assessment PPE 2. Don Appropriate PPE RiskAssessment->PPE Storage 3. Log & Store Compound Securely PPE->Storage Weighing 4. Weigh Solid (in Fume Hood) Storage->Weighing Solubilization 5. Prepare Solution (in Fume Hood) Weighing->Solubilization Experiment 6. Perform Experiment Solubilization->Experiment Decontamination 7. Decontaminate Work Surfaces & Equipment Experiment->Decontamination WasteSegregation 8. Segregate & Label All Waste Streams Decontamination->WasteSegregation Disposal 9. Transfer Waste to Satellite Accumulation Area WasteSegregation->Disposal

Caption: A comprehensive workflow for the safe laboratory handling of 5,7,3',4'-Tetramethoxyisoflavone.

Experimental Protocol: Step-by-Step Guidance
  • Receiving and Storage : Upon receipt, inspect the container for damage in a ventilated area. Log the chemical into your inventory. Store the container tightly closed in a cool, dry, and well-ventilated location away from strong oxidizing agents.[9][10]

  • Weighing the Compound :

    • Causality : This step presents the highest risk of aerosolization.

    • Procedure : Always weigh the solid powder inside a certified chemical fume hood or a powder containment hood. Use anti-static weigh boats and appropriate spatulas to minimize dust creation.

  • Solubilization :

    • Causality : Prevents splashing of the active compound.

    • Procedure : In a fume hood, add the weighed solid to the chosen solvent. Do not add solvent directly onto the powder pile, which can cause it to become airborne. Ensure the vessel is large enough to prevent splashes during mixing.

  • Experimental Use : Conduct all manipulations of the compound or its solutions within a fume hood to contain any potential vapors or aerosols.

  • Decontamination : After completing your work, thoroughly wipe down the work surface, equipment, and any contacted surfaces with an appropriate solvent (e.g., 70% ethanol) to remove residual contamination. Dispose of cleaning materials as hazardous waste.

Disposal Plan: Ensuring a Safe Conclusion

A cradle-to-grave approach to chemical management is mandatory. No experiment should begin without a clear plan for the disposal of all waste generated.[11]

  • Waste Identification and Segregation : All waste must be accurately identified and labeled.[11] It is critical to segregate waste streams to ensure proper disposal and prevent dangerous reactions.[12][13]

    • Solid Chemical Waste : Collect unused powder and any solids grossly contaminated with the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Chemical Waste : Collect all solutions containing the isoflavone in a compatible, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless your institution's protocol permits.

    • Contaminated Labware : Disposable items such as gloves, pipette tips, and weigh boats that have come into contact with the compound must be disposed of as solid hazardous waste.[14]

  • Storage and Collection : Store all hazardous waste in designated Satellite Accumulation Areas within or near the lab.[15] Ensure all containers are kept closed except when adding waste.[15]

  • Institutional Procedures : Always follow your institution's specific guidelines for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for waste pickup schedules and any specific procedural questions.

By integrating these safety protocols into your daily laboratory operations, you ensure the integrity of your research and the well-being of your entire team.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.